ERGi-USU-6 mesylate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H18N4O4S |
|---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol;methanesulfonic acid |
InChI |
InChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UKIKMFBVZICNPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ERGi-USU-6 Mesylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostate cancer remains a significant global health challenge, with oncogenic gene fusions representing key therapeutic targets.[1] The fusion of the TMPRSS2 gene promoter with the ETS-related gene (ERG) is one of the most prevalent driver alterations in prostate cancer, occurring in approximately 50-65% of primary tumors and persisting in a significant fraction of metastatic castration-resistant prostate cancers (mCRPC).[1][2][3] The resulting overexpression of the ERG oncoprotein facilitates cancer cell invasion, survival, and abrogates normal differentiation.[1] ERGi-USU-6 mesylate has emerged as a potent and selective small molecule inhibitor developed to target this dependency on ERG. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to this compound
This compound (also known as compound 7b) is a second-generation, more potent derivative of the parental compound ERGi-USU.[1][4] It was identified through structure-activity relationship (SAR) studies designed to improve the biological activity and pharmacological properties of the original molecule.[1][2] The mesylate salt formulation, in particular, enhances its activity in biological assays for selectively targeting prostate cancer cells harboring the TMPRSS2-ERG fusion.[1]
Core Mechanism of Action
The primary mechanism of this compound involves the dual inhibition of the ERG oncoprotein and the atypical kinase RIOK2.[1][5] This dual action leads to selective cytotoxicity in ERG-positive cancer cells through the induction of ribosomal stress and ferroptosis.[6][7]
Direct Molecular Targets: ERG and RIOK2
This compound effectively reduces the protein levels of both ERG and RIOK2 in ERG-positive prostate cancer cells.[5][6] The parent compound, ERGi-USU, was shown to be a direct binding partner of RIOK2.[1][8] RIOK2 is an atypical kinase involved in ribosome biogenesis, specifically the maturation of the 40S ribosomal subunit.[8] By inhibiting RIOK2, this compound disrupts this crucial cellular process, leading to a state of ribosomal stress.[7][9] The reduction in ERG protein levels is believed to be a downstream consequence of RIOK2 inhibition, suggesting a synthetic lethal interaction.[7]
Induction of Ferroptosis
Recent studies have elucidated that a key downstream effect of this compound treatment is the induction of ferroptosis, a form of iron-dependent regulated cell death.[6] Pathway analysis following treatment revealed the involvement of the ferroptosis inducer Activating Transcription Factor 3 (ATF3).[6] This finding suggests that the cancer-selective activity of the compound is mediated, at least in part, by triggering this specific cell death pathway.[6]
Cellular Selectivity
A critical feature of this compound is its high degree of selectivity. The compound potently inhibits the growth of ERG-positive cancer cells (e.g., VCaP) while showing no detectable effect on ERG-positive normal primary endothelial cells (HUVEC) or ERG-negative cancer cells.[1][4] This selectivity minimizes potential off-target toxicity, a highly desirable characteristic for targeted cancer therapies.
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays, primarily using the ERG-positive VCaP prostate cancer cell line.
| Parameter | Cell Line | IC50 Value (μM) | Reference |
| Cell Growth Inhibition | VCaP | 0.089 | [1] |
| ERG Protein Inhibition | VCaP | 0.17 | [1][5] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [1][5] |
Table 1: In Vitro Potency of this compound.
| Parameter | Animal Model | Dose | Outcome | Reference |
| Maximum Tolerated Dose (MTD) | Athymic Nude Mice | 100 mg/kg | All animals survived with no observed health deterioration. | [1][4] |
| Toxicity Study | Athymic Nude Mice | 150 mg/kg | 40% mortality (2 out of 5 mice). | [1] |
| Toxicity Study | Athymic Nude Mice | 200 mg/kg | 80% mortality (4 out of 5 mice) with significant weight loss. | [1] |
Table 2: In Vivo Toxicity Profile of ERGi-USU-6.
Visualizing the Mechanism and Workflow
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ERGi-USU-6 Mesylate: A Targeted Approach to Inhibit ERG-Driven Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prostate cancer remains a significant global health challenge, with a substantial number of cases driven by the overexpression of the transcription factor ERG (ETS-related gene). The fusion of the TMPRSS2 gene promoter with the ERG gene coding region, present in approximately 50-65% of primary prostate cancers, leads to aberrant ERG expression, which in turn drives oncogenic processes such as cell invasion and survival.[1][2][3] ERGi-USU-6 mesylate has emerged as a potent and selective small molecule inhibitor of ERG, offering a promising therapeutic strategy for this molecularly defined subset of prostate cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is a derivative of the parental compound ERGi-USU, developed through structure-activity relationship (SAR) studies to enhance its potency and biological activity.[1][2] The mesylate salt formulation, in particular, has demonstrated improved performance in biological assays.[1][2]
The primary mechanism of action of this compound involves the direct inhibition of ERG protein function. However, its activity is also closely linked to the inhibition of RIOK2 (Right open reading frame kinase 2).[1][4] This dual inhibitory effect is crucial for its anti-cancer properties in ERG-positive prostate cancer cells.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Quantitative Efficacy Data
The potency of this compound has been quantified in the ERG-positive prostate cancer cell line, VCaP. The following table summarizes the key inhibitory concentrations (IC50) observed.
| Target/Process | Cell Line | IC50 (µM) | Reference |
| ERG Protein Inhibition | VCaP | 0.17 | [4] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [4] |
| Cell Growth Inhibition | VCaP | 0.089 | [4] |
These data highlight the potent and specific activity of this compound against ERG-positive prostate cancer cells at sub-micromolar concentrations.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
ERG-positive (e.g., VCaP) and ERG-negative (e.g., PC-3) prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for ERG and RIOK2 Inhibition
This protocol is designed to quantify the reduction in ERG and RIOK2 protein levels following treatment with this compound.
Materials:
-
VCaP cells
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against ERG, RIOK2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed VCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERG, RIOK2, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
The following diagram outlines the general workflow for evaluating this compound.
Future Directions
While this compound has shown significant promise in preclinical models, further investigation is warranted. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in relevant animal models of ERG-positive prostate cancer. Additionally, exploring potential mechanisms of resistance and identifying predictive biomarkers will be crucial for its clinical translation. The selective nature of ERGi-USU-6 for ERG-positive cancer cells, with minimal effects on ERG-negative cells or normal cells, underscores its potential as a precision medicine approach for a significant subset of prostate cancer patients.[5]
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of RIOK2 Inhibition by ERGi-USU-6 Mesylate
This technical guide provides a comprehensive overview of the mechanism and effects of RIOK2 inhibition by the small molecule this compound, a promising therapeutic agent in the context of ERG-positive cancers, particularly prostate cancer.
Introduction to RIOK2 and ERG in Cancer
The ETS-related gene (ERG), a member of the E-26 transformation-specific family of transcription factors, is a key player in several malignancies. In approximately 40-50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the androgen-regulated overexpression of the ERG oncoprotein.[1][2] This aberrant ERG expression is a critical driver of the disease, making it an attractive therapeutic target.[2]
RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase essential for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[3][4][5] Cancer cells, with their high proliferation rates, have an increased demand for protein synthesis, often leading to the hyperactivation of ribosome biogenesis.[4] RIOK2 has been found to be overexpressed in various cancers, including non-small-cell lung cancer, glioblastoma, and prostate cancer, and its high expression is often correlated with poor clinical outcomes.[3][6][7]
This compound: A Selective Inhibitor of RIOK2
This compound, a salt derivative of the parent compound ERGi-USU (also known as (E)1-[2-thiazolylazo]-2-naphthol or NSC139021), was identified as a selective inhibitor of ERG-positive cancer cells.[8][9] It directly binds to and inhibits the atypical kinase RIOK2.[10] This interaction is highly selective, with the compound showing minimal effects on ERG-negative cancer cells or normal cells, even those expressing ERG endogenously, such as endothelial cells.[9][10]
Quantitative Data on this compound Activity
The inhibitory activity of this compound and its parent compound has been quantified in various assays, primarily using the ERG-positive prostate cancer cell line VCaP.
| Parameter | Compound | Cell Line | Value | Reference |
| Cell Growth IC50 | This compound | VCaP | 0.089 µM | [8] |
| ERG Protein Inhibition IC50 | This compound | VCaP | 0.17 µM | [8] |
| RIOK2 Protein Inhibition IC50 | This compound | VCaP | 0.13 µM | [8] |
| RIOK2 Protein Inhibition IC50 | ERGi-USU | VCaP | 220 nM | [10] |
| RIOK2 Protein Inhibition IC50 | ERGi-USU | COLO320 | 360 nM | [10] |
| RIOK2 Binding Affinity (Kd) | ERGi-USU | - | 200 nM | [10][11] |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of RIOK2. This leads to a cascade of downstream events that selectively impact ERG-positive cancer cells.
Ribosomal Stress and Reduced ERG Protein Levels
By inhibiting RIOK2, this compound disrupts the maturation of the 40S ribosomal subunit, inducing a state of "ribosomal stress".[10] While the precise molecular link between RIOK2 inhibition and the reduction in ERG protein levels is still under investigation, it is presumed to be an upstream regulatory mechanism.[9][12] This leads to a decrease in the oncoprotein ERG, which is critical for the survival of ERG-positive prostate cancer cells.[2]
Mechanism of RIOK2 Inhibition in ERG-Positive Cancer
Induction of Ferroptosis
Recent studies suggest that the cancer-selective activity of ERGi-USU compounds may also involve the induction of ferroptosis, an iron-dependent form of programmed cell death.[1] Treatment with ERGi-USU led to altered levels of ferroptosis-associated proteins in ERG-positive prostate cancer models.[1]
Cell Cycle Arrest and Apoptosis in Glioblastoma
In the context of glioblastoma, the parent compound NSC139021 (ERGi-USU) has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[13] This is mediated through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and activation of the p53 signaling pathway.[13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Pathways of ERGi-USU-6 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERGi-USU-6 mesylate, a salt derivative of the parent compound ERGi-USU-6, has emerged as a potent and selective inhibitor of ERG-positive cancers, particularly prostate cancer. The overexpression of the ETS-related gene (ERG) due to chromosomal translocation is a key driver in approximately 50% of prostate cancers. This compound exerts its anti-cancer effects by modulating several critical downstream signaling pathways, leading to cell cycle arrest, apoptosis, and a specialized form of iron-dependent cell death known as ferroptosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: RIOK2 Inhibition and Ribosomal Stress
The primary molecular target of the ERGi-USU compounds, including this compound, is the atypical kinase RIOK2 (Right open reading frame kinase 2). RIOK2 is a crucial enzyme in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.
By binding to and inhibiting RIOK2, this compound disrupts normal ribosome production, leading to a state of "ribosomal stress." This stress response, in turn, triggers a cascade of downstream events that collectively inhibit cancer cell growth and survival.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound (referred to as salt derivative 7b in some studies) has been quantified in ERG-positive prostate cancer cell lines.
| Target | Cell Line | IC50 Value (µM) | Reference |
| Cell Growth | VCaP | 0.089 | [1] |
| ERG Protein Inhibition | VCaP | 0.17 | [1] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [1] |
The parental compound, ERGi-USU, also demonstrated potent inhibition of cell growth and ERG protein levels in a panel of ERG-positive cancer cell lines.
| Cell Line | Cell Growth IC50 (µM) | ERG Protein Inhibition IC50 (µM) | Reference |
| VCaP (Prostate Cancer) | 0.13 | 0.15 | [2][3] |
| MOLT4 (Leukemia) | 0.034 | 0.05 | [2][3] |
| KG1 (Leukemia) | 0.11 | 0.12 | [2][3] |
| COLO 320 (Colon Cancer) | 0.18 | 0.21 | [2][3] |
Downstream Signaling Pathways
The inhibition of RIOK2 by this compound initiates a multi-pronged attack on cancer cells through the following key signaling pathways:
-
Induction of Ribosomal Stress Leading to Apoptosis and Cell Cycle Arrest
-
Activation of ATF3-Mediated Ferroptosis
Ribosomal Stress, Apoptosis, and Cell Cycle Arrest
The disruption of ribosome biogenesis triggers a cellular stress response that culminates in apoptosis (programmed cell death) and cell cycle arrest. A key signaling node in this pathway is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and proliferation and is often hyperactive in cancer.
Treatment with the parental compound ERGi-USU has been shown to inhibit the phosphorylation of key proteins in the mTOR pathway, including mTOR itself and the S6 ribosomal protein (S6RP), as well as the total levels of S6RP.[4] This inhibition of the mTOR pathway contributes to the overall anti-proliferative effects.
The induction of apoptosis is further evidenced by the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) and caspases 3 and 7.[2] Concurrently, ERGi-USU treatment leads to the inhibition of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (CDK4) and cyclins D1 and D3, resulting in cell cycle arrest.[2]
ATF3-Mediated Ferroptosis
Recent evidence strongly suggests that this compound and its parent compounds induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5][6] A key player in this pathway is the Activating Transcription Factor 3 (ATF3).[5][6] While the precise molecular details are still under investigation, it is hypothesized that this compound treatment leads to the upregulation of ATF3, which in turn promotes ferroptosis. This mode of cell death is distinct from apoptosis and provides an alternative mechanism to eliminate cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the downstream signaling of this compound.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the levels of specific proteins, such as ERG, RIOK2, and components of the mTOR and apoptosis pathways.
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing proteins.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERG, anti-RIOK2, anti-phospho-mTOR, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
1. Cell Preparation:
-
Treat cells with this compound.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol and store at -20°C.
2. Staining:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Ferroptosis Assay (Lipid Peroxidation)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
1. Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with this compound, a positive control for ferroptosis (e.g., erastin or RSL3), and a negative control (vehicle). A ferroptosis inhibitor (e.g., ferrostatin-1) can be co-administered to confirm the specificity.
2. Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with C11-BODIPY(581/591) probe in serum-free medium for 30 minutes at 37°C.
3. Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Oxidation of the C11-BODIPY probe results in a shift in its fluorescence emission from red to green, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.
Conclusion
This compound represents a promising therapeutic agent for ERG-positive cancers. Its mechanism of action is multifaceted, primarily initiated by the inhibition of the atypical kinase RIOK2. This leads to ribosomal stress, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis, largely through the modulation of the mTOR signaling cascade. Furthermore, this compound induces a distinct form of cell death, ferroptosis, mediated by the transcription factor ATF3. The in-depth understanding of these downstream signaling pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical translation of this targeted therapy. Further research to fully elucidate the intricate molecular connections within these pathways will undoubtedly pave the way for more effective and personalized cancer treatments.
References
An In-depth Technical Guide to the Discovery and Synthesis of ERGi-USU-6 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant global health challenge, with the TMPRSS2-ERG gene fusion being the most frequent genomic alteration, driving the overexpression of the ERG oncoprotein in approximately 50-65% of cases.[1] The persistence of ERG overexpression in metastatic castration-resistant prostate cancer underscores the urgent need for targeted therapies beyond current androgen receptor (AR) axis inhibitors.[1][2] This whitepaper details the discovery, synthesis, and preclinical evaluation of ERGi-USU-6 mesylate, a potent and selective inhibitor of ERG-positive prostate cancer. Developed through structure-activity relationship (SAR) studies from its parent compound, ERGi-USU, this compound demonstrates enhanced efficacy in inhibiting cancer cell growth and key oncoprotein targets.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and key quantitative data to support further research and development efforts.
Introduction: Targeting the ERG Oncoprotein
The fusion of the androgen-regulated TMPRSS2 promoter with the coding region of the ETS-related gene (ERG) leads to aberrant overexpression of the ERG oncoprotein, a key driver of prostate cancer.[3] ERG overexpression is implicated in multiple facets of tumorigenesis, including cell invasion, abrogation of normal differentiation, and promotion of cancer cell survival mechanisms.[1] While androgen deprivation therapy is a mainstay treatment, resistance often develops, highlighting the need for novel therapeutic strategies targeting downstream effectors like ERG.[1][2]
The development of small molecule inhibitors targeting ERG has been a key focus of research. The parental compound, ERGi-USU, was identified from a screen of small molecule libraries and shown to selectively inhibit the growth of ERG-positive cancer cells.[3] Subsequent investigation revealed that ERGi-USU's mechanism of action involves the direct binding to and inhibition of the atypical kinase RIOK2, leading to downstream inhibition of ERG.[3] To improve upon the efficacy of the parent compound, extensive SAR studies were conducted, leading to the development of ERGi-USU-6, a more potent derivative.[1] Further optimization through salt formulation identified this compound (compound 7b) as a lead candidate with improved biological activity.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by targeting the RIOK2 kinase, which in turn leads to the inhibition of ERG protein levels. In the context of TMPRSS2-ERG fusion-positive prostate cancer, the expression of ERG is driven by the androgen receptor (AR). The signaling cascade is depicted below.
Discovery and Synthesis of this compound
The discovery of ERGi-USU-6 was the result of systematic SAR studies on the parental compound, ERGi-USU. A total of 134 derivatives were synthesized and evaluated for their ability to inhibit ERG protein levels and the growth of ERG-positive prostate cancer cells (VCaP).[1] This effort identified ERGi-USU-6 as a significantly more potent inhibitor. To further enhance its pharmaceutical properties, such as solubility and efficacy, a variety of salt formulations were prepared and tested.[3] Among 21 salt derivatives, the mesylate salt (compound 7b) demonstrated the most improved activity.[3][4]
Synthesis Workflow
The general workflow for the development of this compound is outlined below, from initial synthesis to biological evaluation.
General Synthesis Protocol
An improved, high-yield synthesis procedure for ERGi-USU-6 was developed.[1][3] The final step involves the reaction of ERGi-USU-6 (free base) with an appropriate counterion precursor in a suitable solvent at room temperature to form the desired salt.[3] For this compound, this would involve reacting the free base with methanesulfonic acid.
Quantitative Data Summary
This compound (compound 7b) demonstrates potent and selective inhibition of ERG-positive prostate cancer cells. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Efficacy of this compound in VCaP Cells
| Assay Type | Target | Cell Line | IC50 Value (μM) | Reference |
| Cell Growth Inhibition | Cell Viability | VCaP | 0.089 | [1][5] |
| Protein Inhibition | ERG Oncoprotein | VCaP | 0.17 | [1][5] |
| Protein Inhibition | RIOK2 Kinase | VCaP | 0.13 | [1][5] |
Note: VCaP is an ERG-positive prostate cancer cell line.
Table 2: Maximum Tolerated Dose (MTD) in Vivo
| Compound | MTD in Athymic Nude Mice (mg/kg) | Reference |
| ERGi-USU (Parental) | 150 | [3] |
| ERGi-USU-6 | 100 | [3] |
Detailed Experimental Protocols
Cell Lines and Reagents
-
Cell Lines:
-
VCaP (ERG-positive human prostate cancer)
-
LNCaP (ERG-negative human prostate cancer)
-
HUVEC (Human Umbilical Vein Endothelial Cells, ERG-positive normal primary cells)
-
-
Reagents:
Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells (e.g., VCaP, LNCaP, HUVEC) in appropriate multi-well plates at a predetermined density.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 8 days).[6]
-
Cell Counting: At the end of the incubation period, trypsinize the cells and count them using a hemocytometer with trypan blue staining to exclude non-viable cells.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protein Inhibition Assay (In-Cell Western)
-
Cell Seeding and Treatment: Plate cells (e.g., VCaP) in 96-well plates. After adherence, treat with various concentrations of this compound for a defined period (e.g., 48 hours).[6]
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ERG antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.
-
Signal Detection: Wash the cells again to remove unbound secondary antibody. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity, which is proportional to the amount of ERG protein.
-
Data Analysis: Normalize the ERG protein signal to a housekeeping protein or cell number. Calculate the IC50 for protein inhibition as described for the cell growth assay.
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use athymic nude mice.
-
Compound Administration: Administer ERGi-USU-6 at various dose levels via a suitable route (e.g., intraperitoneal injection).[3]
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality, over a defined observation period.[2][3]
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.[3]
Conclusion and Future Directions
This compound is a promising, potent, and selective inhibitor of ERG-positive prostate cancer. It was developed through rigorous SAR studies and salt formulation optimization, demonstrating superior in vitro efficacy compared to its parental compound.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential.
Future studies should focus on comprehensive preclinical development, including pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in various in vivo models of prostate cancer, including patient-derived xenografts. These efforts will be crucial in advancing this compound towards clinical evaluation as a novel targeted therapy for a significant subset of prostate cancer patients.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of ERGi-USU-6 Mesylate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ERGi-USU-6 mesylate, a potent and selective inhibitor of ERG-positive cancers. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a derivative of the parent compound ERGi-USU, developed to exhibit enhanced potency against cancers driven by the ERG oncoprotein.[1] The primary mechanism of action of this compound involves the direct inhibition of the atypical kinase RIOK2.[2][3] This inhibition leads to a downstream reduction in the protein levels of the oncogenic transcription factor ERG, which is frequently overexpressed in prostate cancer and other malignancies due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion.[1][4] The compound demonstrates high selectivity, potently inhibiting the growth of ERG-positive cancer cells with minimal effects on ERG-negative cancer cells or normal cells.[1]
Recent findings have further elucidated the downstream effects of this compound, revealing its ability to induce a form of iron-dependent programmed cell death known as ferroptosis. This process is mediated by the activating transcription factor 3 (ATF3), which becomes upregulated following treatment with ERGi-USU compounds.[1][5][6] The induction of ribosomal stress is also observed as a consequence of RIOK2 inhibition.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound (referred to as compound 7b in the primary literature).
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| VCaP (ERG-positive prostate cancer) | Cell Growth Inhibition | 0.089 | [2] |
| VCaP (ERG-positive prostate cancer) | ERG Protein Inhibition | 0.17 | [2] |
| VCaP (ERG-positive prostate cancer) | RIOK2 Protein Inhibition | 0.13 | [2] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Parameter | Value | Reference |
| Athymic Nude Mice | Maximum Tolerated Dose (MTD) | 100 mg/kg | [4] |
Table 2: In Vivo Toxicity of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for the evaluation of this compound.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Growth Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., VCaP, LNCaP) in 96-well plates at a density of 2,000 to 10,000 cells per well in the appropriate culture medium. Include wells with medium only as a blank control.
-
Incubation: Culture the cells for 24 to 48 hours to allow for adherence.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Prolonged Incubation: Incubate the treated cells for a period of 8 days.[7]
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In-Cell Western Assay for ERG Protein Inhibition
This semi-high-throughput assay is used to quantify the inhibition of endogenous ERG protein levels.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described for the cell growth inhibition assay.
-
Fixation and Permeabilization: After treatment (e.g., 48 hours), remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.[8]
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERG (e.g., anti-ERG mouse monoclonal antibody, 9FY) overnight at 4°C with gentle shaking. A normalization antibody, such as an anti-GAPDH or anti-actin antibody, should be used in parallel.
-
Secondary Antibody Incubation: Wash the cells with a wash buffer (e.g., PBST). Incubate the cells with a near-infrared fluorescently labeled secondary antibody (e.g., LI-COR IRDye® secondary antibody) for 1 hour at room temperature, protected from light.
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in each well. Normalize the ERG signal to the signal from the normalization antibody.
Western Blot Analysis
This protocol is used to confirm the inhibition of ERG and RIOK2 protein levels.
-
Cell Lysis: Plate cells (e.g., 2 x 10^6 cells in a 10-cm dish) and treat with this compound for 48 hours.[7] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 15 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Maximum Tolerated Dose (MTD) Assay
This in vivo assay is performed to determine the highest dose of this compound that does not cause unacceptable toxicity in animal models.
-
Animal Model: Use a suitable animal model, such as athymic nude mice.
-
Dose Escalation: Administer escalating doses of this compound to different groups of animals. The compound can be administered via various routes, such as intraperitoneal injection.
-
Monitoring: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and overall health. The observation period is typically continued for a set duration after the last dose.
-
Endpoint: The MTD is defined as the highest dose at which all animals in the group survive without significant signs of toxicity (e.g., more than a 20% loss of body weight).[4]
Conclusion
This compound represents a promising therapeutic agent for the treatment of ERG-positive cancers. Its targeted inhibition of RIOK2, leading to the downregulation of the ERG oncoprotein and the induction of ferroptosis, provides a multi-faceted approach to selectively eliminating cancer cells. The methodologies and data presented in this guide offer a robust framework for further research and development of this and similar compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abstract-b062-ergi-usu-selectively-inhibit-erg-positive-prostate-cancer-through-atf3-mediated-ferroptosis - Ask this paper | Bohrium [bohrium.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ERGi-USU-6 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERGi-USU-6 mesylate has emerged as a potent and selective inhibitor of ETS-related gene (ERG) positive prostate cancer. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
The fusion of the TMPRSS2 gene promoter with the protein-coding region of the ERG transcription factor is a prevalent oncogenic driver in a significant portion of prostate cancers.[1][2][3] This leads to the overexpression of the ERG oncoprotein, which plays a crucial role in tumor progression and metastasis.[1] this compound was developed as a derivative of the parental compound ERGi-USU, with improved efficacy in selectively targeting and inhibiting the growth of these ERG-positive cancer cells.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism involving the atypical kinase RIOK2. The parental compound, ERGi-USU, was found to directly bind to RIOK2.[1] The inhibition of RIOK2 by this compound leads to a downstream reduction in ERG protein levels, selectively in ERG-positive cancer cells.[1][4] This suggests a synthetic lethal interaction where the cancer cells' addiction to the ERG oncogene makes them particularly vulnerable to the disruption of the RIOK2-ERG axis. Recent studies also suggest the involvement of ferroptosis, an iron-dependent form of programmed cell death, as a downstream consequence of this compound treatment.[5]
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value (μM) | Reference |
| IC50 (Cell Growth) | VCaP (ERG-positive) | 0.089 | [1][4] |
| IC50 (ERG Protein Inhibition) | VCaP (ERG-positive) | 0.17 | [1][4] |
| IC50 (RIOK2 Protein Inhibition) | VCaP (ERG-positive) | 0.13 | [1][4] |
Table 2: In Vivo Efficacy of ERGi-USU-6
| Parameter | Animal Model | Dose (mg/kg) | Outcome | Reference |
| Maximum Tolerated Dose (MTD) | Athymic Nude Mice | 100 | No mortality or significant weight loss observed. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
VCaP Cell Growth Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of VCaP cells.
-
Cell Culture: VCaP cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
In-Cell Western (ICW) Assay for ERG and RIOK2 Protein Quantification
This method allows for the quantification of ERG and RIOK2 protein levels directly in cultured cells.
-
Cell Seeding and Treatment: VCaP cells are seeded in 96-well plates and treated with different concentrations of this compound as described above.
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for ERG and RIOK2. A housekeeping protein antibody (e.g., GAPDH or Tubulin) is used for normalization.
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging and Quantification: The plate is scanned using a near-infrared imaging system. The fluorescence intensities for the target proteins are normalized to the housekeeping protein.
Western Blot for ERG and RIOK2 Protein Levels
This protocol provides a semi-quantitative assessment of ERG and RIOK2 protein levels in cell lysates.
-
Cell Lysis: VCaP cells are treated with this compound, harvested, and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound is a promising therapeutic agent that selectively targets ERG-positive prostate cancer cells. Its mechanism of action, involving the inhibition of RIOK2 and subsequent downregulation of ERG, presents a novel strategy for treating this specific subtype of prostate cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
ERGi-USU-6 Mesylate: A Deep Dive into its Impact on Cell Cycle Progression in ERG-Positive Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERG (ETS-related gene) transcription factor overexpression, driven by the TMPRSS2-ERG gene fusion, is a hallmark of approximately 50% of prostate cancers. This oncogenic driver has become a critical target for therapeutic intervention. ERGi-USU-6 mesylate, a potent and selective small molecule inhibitor, has emerged as a promising agent against ERG-positive prostate cancer. This technical guide provides an in-depth analysis of the impact of this compound on cell cycle progression. Through the inhibition of RIOK2, an atypical kinase, this compound orchestrates a cascade of events culminating in cell cycle arrest and inhibition of tumor growth. This document summarizes the quantitative data on its effects, details the experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction
Prostate cancer remains a significant health concern globally. The discovery of the recurrent TMPRSS2-ERG gene fusion has provided a specific molecular target for a large subset of these cancers. The resulting overexpression of the ERG oncoprotein contributes to tumorigenesis by altering cellular processes, including cell proliferation, differentiation, and invasion. This compound is a second-generation inhibitor developed from its parent compound, ERGi-USU, with improved efficacy.[1] It selectively targets ERG-positive cancer cells by binding to and inhibiting the atypical kinase RIOK2.[2] This inhibition leads to a downstream reduction in ERG protein levels and ultimately impedes cancer cell proliferation.[2] This guide will focus on the specific effects of this compound on the cell cycle machinery.
Quantitative Impact on Cell Proliferation and Protein Expression
This compound demonstrates potent and selective inhibition of ERG-positive prostate cancer cells. The following tables summarize the key quantitative data from studies on the VCaP cell line, a well-established model for TMPRSS2-ERG fusion-positive prostate cancer.
Table 1: Inhibitory Concentrations (IC50) of this compound (as salt derivative 7b) in VCaP Cells [3]
| Parameter | IC50 (µM) |
| Cell Growth Inhibition | 0.089 |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
Note: The data is derived from studies using a salt derivative of ERGi-USU-6, referred to as 7b in the source literature.[3]
While specific quantitative data on the distribution of cell cycle phases (G1, S, G2/M) after this compound treatment is not yet published in detail, studies on the overexpression of ERG in prostate cancer cells have shown a significant impact on cell cycle progression, suggesting that its inhibition would likewise have profound effects. For instance, ERG overexpression has been shown to slow cell cycle progression with a notable reduction in the S-phase population.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of RIOK2, which in turn leads to the downregulation of ERG protein levels. This initiates a series of events that impact cell cycle progression. The proposed signaling pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression.
Cell Culture
-
Cell Line: VCaP (Vertebral-Cancer of the Prostate) cells, which are positive for the TMPRSS2-ERG gene fusion.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Growth Inhibition Assay
-
Seeding: VCaP cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: VCaP cells are seeded in 6-well plates and treated with this compound or vehicle control for the desired time.
-
Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and counted.
-
Fixation: Cells (approximately 1 x 10^6) are resuspended in 0.5 mL of cold PBS and fixed by dropwise addition of 4.5 mL of ice-cold 70% ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Lysis: VCaP cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA (Bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, CDK6, p21, p27) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.
Conclusion
This compound represents a targeted therapeutic strategy for ERG-positive prostate cancer. Its ability to inhibit RIOK2 and subsequently downregulate ERG expression leads to a significant impact on cell cycle progression, ultimately inhibiting cancer cell growth. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the mechanisms of this promising compound and advance its clinical development. Further studies are warranted to obtain more granular quantitative data on its effects on cell cycle phase distribution and the precise modulation of key cell cycle regulatory proteins.
References
- 1. origene.com [origene.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Understanding the selectivity of ERGi-USU-6 mesylate
An In-depth Technical Guide to the Selectivity of ERGi-USU-6 Mesylate
Introduction
Prostate cancer is a leading cause of cancer-related deaths in men, with approximately 50% of tumors harboring an oncogenic TMPRSS2-ERG gene fusion.[1][2][3] This fusion leads to the overexpression of the ERG oncoprotein, a key driver in these cancers.[2][3][4] this compound (also referred to as compound 7b) is a potent small molecule inhibitor developed to selectively target ERG-positive prostate cancer cells.[1][2] It is a salt derivative of the parent compound ERGi-USU, designed to improve efficacy and pharmaceutical properties.[2][5] This guide provides a detailed overview of the selectivity of this compound, summarizing key data, experimental protocols, and the proposed mechanism of action for researchers and drug development professionals.
Mechanism of Action
While ERGi-USU-6 does not appear to bind directly to the ERG protein, its effects are mediated through an upstream regulator.[2] The atypical kinase RIOK2 has been identified as a direct binding partner of the parent compound, ERGi-USU.[2][4] Inhibition of RIOK2 by ERGi-USU-6 leads to a downstream reduction in ERG protein levels, selectively in cancer cells.[2][6] The precise mechanistic link between RIOK2 and ERG is still under investigation, but it is hypothesized that ERGi-USU compounds induce ribosomal stress, which in turn affects ERG expression.[6] Recent studies also suggest that the cancer-selective activity of ERGi-USU-6 involves the induction of ferroptosis through the ATF3 gene.[1]
Caption: Proposed mechanism of this compound in ERG-positive cancer cells.
Data Presentation: In Vitro Selectivity
This compound demonstrates high selectivity for ERG-positive cancer cells while showing minimal effects on ERG-positive normal cells and ERG-negative cancer cells.[2][5]
Table 1: IC50 Values of this compound (Compound 7b) in VCaP Cells
| Target | Assay Type | Cell Line | IC50 (μM) |
| Cell Growth | Cell Glow ATPase | VCaP (ERG+) | 0.089 |
| ERG Protein | Immunoblot | VCaP (ERG+) | 0.17 |
| RIOK2 Protein | Immunoblot | VCaP (ERG+) | 0.13 |
Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[2][7]
Table 2: Selectivity Profile of this compound (Compound 7b)
| Cell Line | ERG Status | Cell Type | Effect of Treatment |
| VCaP | Positive | Prostate Cancer | Growth and protein inhibition |
| HUVEC | Positive | Normal Endothelial | No significant effect on cell growth or protein levels |
| LNCaP | Negative | Prostate Cancer | No detectable effect on cell growth |
This selectivity is a key characteristic, removing concerns about pleiotropic biological activity.[2][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Growth Inhibition Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: VCaP (ERG-positive prostate cancer) and HUVEC (ERG-positive normal endothelial) cells are cultured under standard conditions.
-
Seeding: Cells are seeded in multi-well plates at an appropriate density.
-
Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for a specified period (e.g., 120 hours).[7]
-
Viability Assessment: Cell viability is measured using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for determining cell growth inhibition IC50 values.
Protein Inhibition Studies (Immunoblotting)
This method quantifies the levels of specific proteins (ERG and RIOK2) following treatment.
-
Cell Treatment: VCaP or HUVEC cells are treated with various concentrations of this compound for a defined period.
-
Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for ERG, RIOK2, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Protein band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Maximum Tolerated Dose (MTD) Assay
This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model: Athymic nude mice are typically used.[4]
-
Dosing: Mice are divided into groups and administered escalating doses of ERGi-USU-6. A vehicle control group is included.
-
Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.[4]
-
Endpoint: The MTD is defined as the highest dose at which all animals survive the observation period without significant signs of distress or deterioration in health.[2] For ERGi-USU-6, the MTD was determined to be 100 mg/kg.[2][5]
Selectivity Logic
The selectivity of this compound is its most critical attribute for therapeutic potential. It effectively inhibits the growth of cancer cells that are dependent on the ERG oncoprotein, while sparing normal cells that also express ERG, where its function is physiologically regulated.[2][5]
Caption: Logical relationship of this compound's selective activity.
Conclusion
This compound is a highly selective inhibitor of ERG-positive prostate cancer. Its mechanism, involving the inhibition of the atypical kinase RIOK2 and induction of ferroptosis, leads to a potent and selective reduction in ERG protein levels and cancer cell growth.[1][2][7] The compound's lack of toxicity towards normal ERG-positive endothelial cells and ERG-negative cancer cells underscores its potential as a targeted therapeutic agent.[2][5] The data and protocols presented here provide a comprehensive foundation for further research and development of this promising compound for precision medicine in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
ERGi-USU-6 Mesylate: A Novel Inhibitor Targeting ERG-Positive Metastatic Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ERGi-USU-6 mesylate, a novel small molecule inhibitor demonstrating significant potential in the treatment of ERG-positive metastatic castration-resistant prostate cancer (mCRPC). This document details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Challenge of ERG-Positive mCRPC
Prostate cancer is a leading cause of cancer-related death in men.[1][2] A significant subset of these cancers, including approximately 35% of mCRPC cases, is characterized by the overexpression of the ETS-related gene (ERG) oncoprotein, typically driven by a TMPRSS2-ERG gene fusion.[1][2][3][4] The ERG oncoprotein is a critical driver of tumorigenesis, facilitating cell invasion and survival.[1][2] As resistance to standard androgen deprivation therapies emerges, there is a pressing need for novel therapeutic strategies that target validated cancer drivers like ERG.[1][2][4] this compound has been developed as a potent and selective inhibitor to meet this need.[1][2]
This compound: Compound Profile
This compound (also referred to as compound 7b) is a salt derivative of the lead compound ERGi-USU-6, which was developed through structure-activity relationship (SAR) studies from the parental molecule, ERGi-USU.[1][2] The mesylate salt formulation was identified to improve the compound's biological activity, including solubility and potency, for selectively targeting prostate cancer cells harboring the ERG fusion.[1][3]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting key cellular pathways.
Primary Mechanism: RIOK2-Mediated ERG Inhibition
The primary mechanism of action is not through direct binding to the ERG oncoprotein itself. Instead, the parental compound, ERGi-USU, was found to directly bind to and inhibit RIO Kinase 2 (RIOK2), an atypical kinase.[1][2][5] RIOK2 is implicated as an upstream regulator of ERG. By inhibiting RIOK2, this compound leads to a significant downstream reduction in ERG protein levels, thereby selectively inhibiting the growth of ERG-positive cancer cells.[1][2][6]
Secondary Mechanism: Induction of Ferroptosis
More recent studies have revealed a secondary mechanism contributing to the selective cell-killing activity of this compound. The compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[6] This action is mediated by the activating transcription factor 3 (ATF3) gene, which is a known promoter of ferroptosis.[6] This dual mechanism of action—targeting the specific ERG oncogenic driver while also inducing a broader cell death pathway—makes this compound a promising therapeutic candidate.
Quantitative Data Summary
The efficacy of this compound (compound 7b) has been quantified in the ERG-positive VCaP metastatic prostate cancer cell line. The compound shows high selectivity, as it does not significantly affect the growth of normal ERG-positive endothelial cells (HUVEC) at therapeutic concentrations.[1][3]
Table 1: In Vitro Efficacy of this compound in VCaP Cells
| Parameter | IC50 Value (µM) | Cell Line | Reference |
| Cell Growth Inhibition | 0.089 | VCaP | [1][6][7] |
| ERG Protein Inhibition | 0.17 | VCaP | [1][6][7] |
| RIOK2 Protein Inhibition | 0.13 | VCaP | [1][6][7] |
Table 2: In Vivo Toxicity Data
| Compound | Maximum Tolerated Dose (MTD) | Animal Model | Reference |
| ERGi-USU-6 | 100 mg/kg | Athymic Nude Mice | [3] |
Signaling Pathways and Logical Workflows
Diagram: RIOK2-ERG Inhibition Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for ERGi-USU-6 Mesylate In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of the ETS-related gene (ERG) oncoprotein, which is overexpressed in approximately 50% of prostate cancers due to a common gene fusion event (TMPRSS2-ERG).[1] This compound exerts its anticancer effects through the inhibition of RIO kinase 2 (RIOK2), an atypical kinase involved in ribosome biogenesis.[2][3][4] Inhibition of RIOK2 by this compound leads to ribosomal stress, subsequent down-regulation of ERG protein levels, and ultimately, selective growth inhibition of ERG-positive cancer cells.[3][4] Recent findings also indicate that the anti-cancer activity of ERGi-USU compounds may involve the induction of ferroptosis, an iron-dependent form of programmed cell death, mediated by Activating Transcription Factor 3 (ATF3).[5][6]
These application notes provide detailed in vitro experimental protocols for researchers investigating the effects of this compound on prostate cancer cell lines. The protocols for key assays, including cell growth inhibition, Western blotting for protein expression analysis, and In-Cell Western assays, are outlined below.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the ERG-positive prostate cancer cell line, VCaP.
| Parameter | Cell Line | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | VCaP | 0.089 | [7][8] |
| ERG Protein Inhibition | VCaP | 0.17 | [7][8] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [7][8] |
Table 1: Summary of this compound IC50 values in VCaP cells.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
VCaP (ERG-positive prostate cancer): Maintain in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP (ERG-negative prostate cancer): Culture in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
HUVEC (Human Umbilical Vein Endothelial Cells, ERG-positive normal control): Grow in Endothelial Cell Growth Medium.
-
-
Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Cell Growth Inhibition Assay
This protocol is adapted from methodologies used in the evaluation of ERGi-USU compounds.[7]
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.01 to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Western Blot for ERG and RIOK2 Protein Expression
This protocol is based on the general protein inhibition studies described for ERGi-USU-6 derivatives.[9]
-
Cell Seeding and Treatment:
-
Seed VCaP cells in 6-well plates or 10 cm dishes at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^6 cells per 10 cm dish).[3]
-
After 48 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.5 µM) for 48 hours.[9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent - M-PER) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load 30-50 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERG and RIOK2 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL Western blotting detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
In-Cell Western (ICW) Assay for ERG Protein
This high-throughput assay is suitable for screening and quantifying intracellular protein levels.[7]
-
Cell Seeding and Treatment:
-
Seed VCaP cells in a 96-well black-walled imaging plate.
-
Allow cells to attach and grow, then treat with a range of this compound concentrations for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Immunostaining:
-
Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate with the primary antibody against ERG (e.g., clone 9FY) diluted in blocking buffer overnight at 4°C.
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with an appropriate near-infrared fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a DNA stain (e.g., DRAQ5) can be added.
-
-
Imaging and Analysis:
-
Wash the wells to remove unbound secondary antibody.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and normalize to the DNA stain to account for cell number variations.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound. These methods will enable researchers to investigate the mechanism of action and efficacy of this promising anti-cancer agent in ERG-positive prostate cancer models. The selectivity of ERGi-USU-6 for ERG-positive cancer cells, coupled with its well-defined mechanism of action, makes it a valuable tool for both basic research and preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abstract-b062-ergi-usu-selectively-inhibit-erg-positive-prostate-cancer-through-atf3-mediated-ferroptosis - Ask this paper | Bohrium [bohrium.com]
- 7. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: ERGi-USU-6 Mesylate Treatment of VCaP Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men.[1][2][3] A significant subset of prostate cancers, approximately 50-65%, are characterized by a chromosomal rearrangement that results in the fusion of the TMPRSS2 gene with the Ets-related gene (ERG).[1][2][3] This fusion leads to the overexpression of the ERG transcription factor, an oncoprotein that plays a crucial role in prostate tumorigenesis.[1][2][3] The VCaP cell line, derived from a vertebral metastasis of prostate cancer, harbors this TMPRSS2-ERG gene fusion and serves as a critical in vitro model for studying ERG-positive prostate cancer.
ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of ERG-positive prostate cancer.[1][2][3][4] Its mechanism of action involves the inhibition of RIO Kinase 2 (RIOK2), a serine/threonine kinase essential for ribosome biogenesis.[4] Inhibition of RIOK2 by this compound leads to a reduction in ERG protein levels and subsequent inhibition of VCaP cell growth.[4] These application notes provide detailed protocols for the treatment of VCaP cells with this compound and for assessing its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in VCaP Cells
| Parameter | IC50 (µM) | Cell Line | Notes |
| Cell Growth Inhibition | 0.089 | VCaP | ERG-positive prostate cancer cell line. |
| ERG Protein Inhibition | 0.17 | VCaP | Measures the reduction of the target oncoprotein. |
| RIOK2 Protein Inhibition | 0.13 | VCaP | This compound's direct target. |
Data synthesized from Eldhose et al., ACS Medicinal Chemistry Letters, 2021.[4]
Signaling Pathways
The ERG signaling pathway in prostate cancer is a complex network involving multiple regulatory mechanisms. The overexpression of ERG, driven by the TMPRSS2-ERG fusion, is a central event. ERG's stability and activity are further modulated by post-translational modifications such as phosphorylation and ubiquitination. Key proteins like TRIM25 and SPOP are involved in the degradation of ERG via the ubiquitin-proteasome system. This compound acts by inhibiting RIOK2, a kinase crucial for ribosome maturation, which in turn affects ERG protein synthesis and stability.
Caption: ERG signaling pathway and the mechanism of action of this compound.
Experimental Protocols
VCaP Cell Culture
VCaP cells are known to be slow-growing and require specific culture conditions for optimal maintenance.[5][6][7]
Materials:
-
VCaP cells (ATCC® CRL-2876™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, for coating flasks)[5]
-
T-75 culture flasks
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells:
-
Thaw the vial of VCaP cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 280 x g for 10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
VCaP cells grow slowly, and it may take 2-3 weeks for a T-75 flask to become confluent.[5][7]
-
Change the medium every 2-3 days. It is recommended to use conditioned medium (e.g., for a T-75 flask, use 9 mL of fresh medium and 1 mL of medium from the previous culture) to promote cell growth.[5][7]
-
-
Subculturing:
-
When cells reach approximately 80-90% confluency, aspirate the medium and rinse with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge at 280 x g for 10 minutes.
-
Resuspend the cell pellet and split the cells at a ratio of 1:3 or 1:4 into new flasks containing pre-warmed complete growth medium.
-
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
VCaP cells cultured as described above
-
Multi-well plates (e.g., 96-well)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.[8]
-
Cell Seeding:
-
Trypsinize and count VCaP cells.
-
Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during treatment.
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells based on the quantification of ATP.[9][10]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Treated 96-well plates with VCaP cells
-
Luminometer
Protocol:
-
After the drug treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In-Cell Western (ICW) Assay for Protein Quantification
The ICW assay allows for the quantification of target proteins (e.g., ERG and RIOK2) directly in fixed cells in a multi-well plate format.[12][13][14]
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. VCaP | Culture Collections [culturecollections.org.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. products.advansta.com [products.advansta.com]
- 14. licorbio.com [licorbio.com]
Application Notes and Protocols: Determining the IC50 of ERGi-USU-6 Mesylate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of ERGi-USU-6 mesylate, a potent inhibitor of the ETS-related gene (ERG) oncoprotein and the atypical kinase RIOK2, in cancer cell lines. This document outlines detailed protocols for assessing the compound's effect on cell viability and its specific inhibitory action on its protein targets. Included are methodologies for cell culture, cytotoxicity assays, and quantitative protein analysis. Additionally, signaling pathways associated with ERG and RIOK2 are illustrated to provide a contextual understanding of the inhibitor's mechanism of action.
Introduction
Prostate cancer is a leading cause of cancer-related deaths in men, with a significant subset of cases driven by the overexpression of the ERG oncoprotein due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion.[1][2][3][4] this compound has emerged as a selective inhibitor of ERG-positive prostate cancer cells.[2][3][4] This small molecule inhibitor also targets RIOK2, a kinase involved in ribosome biogenesis and linked to tumorigenesis.[1][3] The dual inhibition of ERG and RIOK2 by this compound leads to decreased cell proliferation and induction of ferroptosis in ERG-positive cancer cells.[1] Accurate determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency.
Data Presentation
The following table summarizes the reported IC50 values for an ERGi-USU-6 salt derivative (7b) in the ERG-positive VCaP prostate cancer cell line.
| Parameter | Cell Line | IC50 (µM) | Reference |
| Cell Growth Inhibition | VCaP | 0.089 | [2][5] |
| ERG Protein Inhibition | VCaP | 0.17 | [2][5] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [2][5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways influenced by this compound.
References
- 1. The Endothelial Transcription Factor ERG Promotes Vascular Stability and Growth through Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcription factor Erg regulates angiogenesis and endothelial apoptosis through VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for ERGi-USU-6 Mesylate In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data for ERGi-USU-6 mesylate in mouse models and detailed protocols based on published studies. While in vivo efficacy data for this compound is not yet published, this document includes the established Maximum Tolerated Dose (MTD) and leverages efficacy studies of its parent compound, ERGi-USU, to provide a framework for future preclinical investigations.
Introduction
This compound is a potent and selective inhibitor of the ERG oncoprotein, which is overexpressed in approximately 50% of prostate cancers due to the TMPRSS2-ERG gene fusion.[1][2] It is a derivative of the parent compound ERGi-USU, developed to offer improved efficacy.[2][3] The primary target of the parent compound has been identified as the atypical kinase RIOK2, and ERGi-USU-6 also demonstrates inhibition of RIOK2.[1][3][4][5] The mechanism of its cancer-selective activity is hypothesized to involve the induction of ferroptosis, an iron-dependent form of programmed cell death.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound and its parent compound, ERGi-USU.
Table 1: In Vivo Maximum Tolerated Dose (MTD) of ERGi-USU-6 in Athymic Nude Mice [3][6]
| Dosage (mg/kg) | Vehicle | Survival Rate | Key Observations |
| 50 | 90% PEG + 10% DMSO | 5/5 (100%) | No adverse effects observed. |
| 100 | 90% PEG + 10% DMSO | 5/5 (100%) | No deterioration in health observed. |
| 150 | 90% PEG + 10% DMSO | 3/5 (60%) | Mortality observed. |
| 200 | 90% PEG + 10% DMSO | 1/5 (20%) | Significant weight loss and localized inflammation. |
| MTD | 90% PEG + 10% DMSO | 100 mg/kg | Highest dose with 100% survival. |
Table 2: In Vitro IC50 Values of this compound in VCaP Cells [1]
| Parameter | IC50 (µM) |
| Cell Growth | 0.089 |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
Table 3: In Vivo Efficacy of Parental Compound ERGi-USU in VCaP Xenograft Model [4]
| Treatment Group (mg/kg) | Dosing Schedule | Tumor Burden Reduction |
| 100 | Three times per week | 44% |
| 150 | Three times per week | 65% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ERGi-USU-6 and a general workflow for in vivo efficacy studies.
Proposed signaling pathway of ERGi-USU-6.
General workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of ERGi-USU-6 in Mice
Objective: To determine the maximum tolerated dose of ERGi-USU-6 in athymic nude mice.
Materials:
-
This compound
-
Vehicle: 90% Polyethylene glycol (PEG) + 10% Dimethyl sulfoxide (DMSO)
-
Athymic nude mice (e.g., 6-8 weeks old, male)
-
Sterile syringes and needles for injection
-
Animal balance
-
Calipers for tumor measurement (if applicable for concurrent preliminary efficacy)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the study.
-
Drug Preparation: Prepare fresh formulations of ERGi-USU-6 in the vehicle at the desired concentrations (e.g., 5, 10, 15, and 20 mg/mL for 50, 100, 150, and 200 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Grouping: Randomly assign mice to different treatment groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: 50 mg/kg ERGi-USU-6
-
Group 3: 100 mg/kg ERGi-USU-6
-
Group 4: 150 mg/kg ERGi-USU-6
-
Group 5: 200 mg/kg ERGi-USU-6
-
-
Administration: Administer the assigned treatment (e.g., via intraperitoneal injection) according to a defined schedule (e.g., daily or three times a week).
-
Monitoring:
-
Endpoint: The study can be concluded after a predetermined period (e.g., 2-4 weeks) or when significant toxicity is observed.
-
Data Analysis: The MTD is defined as the highest dose at which all animals survive without exhibiting significant signs of toxicity (e.g., >20% body weight loss).[3]
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model (Based on Parental Compound ERGi-USU)
Objective: To evaluate the anti-tumor efficacy of ERGi-USU-6 in a VCaP prostate cancer xenograft mouse model.
Materials:
-
This compound
-
Vehicle: 90% PEG + 10% DMSO
-
VCaP (ERG-positive) human prostate cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Athymic nude mice (male, 6-8 weeks old)
-
Sterile syringes and needles
-
Animal balance
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture VCaP cells under standard conditions.
-
Prepare a cell suspension in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[4]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[4]
-
Randomize mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: ERGi-USU-6 at the MTD (100 mg/kg)
-
-
-
Treatment Administration:
-
Administer the vehicle or ERGi-USU-6 via the determined route (e.g., intraperitoneal injection) on a set schedule (e.g., three times per week).[4]
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice to assess toxicity.[4]
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.[4]
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
-
These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Preparation of ERGi-USU-6 Mesylate Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of ERGi-USU-6 mesylate, a potent and selective inhibitor of the ERG oncoprotein.[1][2] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments, including in vitro cell-based assays and in vivo animal studies. This guide outlines the necessary materials, step-by-step procedures, and essential storage conditions to maintain the integrity and activity of the compound.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potential in selectively targeting cancer cells harboring ERG gene fusions, which are prevalent in a majority of prostate cancers.[1] The compound acts by inhibiting the atypical kinase RIOK2, leading to a downstream reduction in ERG protein levels and subsequent inhibition of cancer cell growth.[3] To facilitate research and development involving this compound, a standardized and reproducible method for preparing a stable, high-concentration stock solution is paramount. This protocol provides a clear and concise methodology for dissolving and storing this compound for experimental use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 338.38 g/mol |
| CAS Number | 2756327-67-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
| Storage of Solid | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| In Vitro IC₅₀ (VCaP cells) | Cell Growth: 0.089 µM; ERG Protein Inhibition: 0.17 µM; RIOK2 Protein Inhibition: 0.13 µM[4][5] |
| In Vivo MTD (mice) | 100 mg/kg (vehicle: 90% PEG + 10% DMSO)[6][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 338.38 g/mol = 0.00338 g = 3.38 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 3.38 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your future experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent solvent evaporation and contamination.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway of ERGi-USU-6 and the experimental workflow for preparing the stock solution.
Caption: Targeted signaling pathway of this compound.
Caption: Experimental workflow for stock solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ERGi-USU-6 Mesylate in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of the ETS-related gene (ERG) oncoprotein, which is overexpressed in a significant percentage of prostate cancers and other malignancies due to chromosomal translocations.[1][2] This compound represents a significant advancement from its parent molecule, ERGi-USU, demonstrating improved efficacy in inhibiting the growth of ERG-positive cancer cells.[3][4] this compound exerts its effects primarily through the inhibition of the atypical kinase RIOK2, leading to a downstream reduction in ERG protein levels.[5][6][7] These application notes provide detailed protocols for assessing the effect of this compound on cell viability and summarize its activity in various cancer cell lines.
Mechanism of Action
This compound's primary mechanism of action involves the targeting of RIOK2, an atypical kinase involved in ribosome biogenesis.[7][8] By binding to and inhibiting RIOK2, this compound disrupts ribosomal function, inducing a state of ribosomal stress.[8] This, in turn, leads to a reduction in the expression of the ERG oncoprotein. The selective cytotoxicity of this compound in ERG-positive cancer cells is attributed to a synthetic lethal interaction. Furthermore, recent studies suggest that the compound may also induce ferroptosis, an iron-dependent form of programmed cell death, contributing to its anti-cancer activity.[9][10]
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its salt derivative (designated as 7b or EB3P0-16 in literature) in various cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | ERG Status | Compound | IC50 (µM) | Citation |
| VCaP | Prostate Cancer | Positive | ERGi-USU-6 | 0.13 | [6] |
| VCaP | Prostate Cancer | Positive | ERGi-USU-6 salt (7b) | 0.089 | [3][5] |
| MOLT4 | Leukemia | Positive | ERGi-USU | Not specified for -6 | [6] |
| KG1 | Leukemia | Positive | ERGi-USU | Not specified for -6 | [6] |
| COLO 320 | Colon Cancer | Positive | ERGi-USU | Not specified for -6 | [6] |
| HUVEC | Normal Endothelial | Positive | ERGi-USU-6 salt (7b) | Minimally affected at 10 µM | [3][6] |
Table 2: IC50 Values for Protein Inhibition
| Cell Line | Target Protein | Compound | IC50 (µM) | Citation |
| VCaP | ERG | ERGi-USU-6 salt (7b) | 0.17 | [3][5] |
| VCaP | RIOK2 | ERGi-USU-6 salt (7b) | 0.13 | [3][5] |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol describes a general method for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
ERG-positive cancer cell line (e.g., VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay) or Plate reader-compatible solvent
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol Workflow:
Caption: Experimental workflow for cell viability assay.
Procedure:
-
Cell Seeding:
-
Culture ERG-positive cells (e.g., VCaP) to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for the desired time period (e.g., 48, 72, or as described in specific studies, up to 8 days for some cell growth assays).[6]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a promising therapeutic agent for the treatment of ERG-positive cancers. The protocols and data presented here provide a framework for researchers to effectively evaluate its efficacy in relevant cellular models. It is crucial to note that while this compound shows high potency against cancer cells, it has minimal effect on normal cells, such as HUVECs, highlighting its potential for a favorable therapeutic window.[3][6] Further investigation into its mechanism of action, including the induction of ferroptosis, will be valuable for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ERGi-USU-6 Mesylate Treatment in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG (ETS-related gene) is a transcriptional regulator and a member of the ETS family of transcription factors. In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the androgen-regulated TMPRSS2 gene with the ERG gene, resulting in the overexpression of the ERG oncoprotein.[1][2] This aberrant ERG expression is a key driver of prostate cancer development and progression. ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of ERG that has shown significant anti-cancer activity in ERG-positive prostate cancer models, including organoid cultures.[1][3]
These application notes provide detailed protocols for the treatment of organoid cultures with this compound, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It functions as an inhibitor of both ERG and the atypical kinase RIOK2.[3][4] Inhibition of RIOK2 by this compound leads to ribosomal stress and subsequent downregulation of ERG protein levels.[1][5] Furthermore, treatment with this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in ERG-positive prostate cancer cells.[1] This induction of ferroptosis is mediated, at least in part, by the upregulation of the ferroptosis inducer ATF3.[1]
Data Presentation
The following tables summarize the in vitro efficacy of an ERGi-USU-6 salt derivative (7b) in the VCaP ERG-positive prostate cancer cell line. While specific IC50 values for organoids are not yet published, these values provide a strong starting point for determining optimal concentrations in organoid experiments.
Table 1: In Vitro Efficacy of ERGi-USU-6 Salt Derivative (7b) in VCaP Cells [3][4][6]
| Parameter | IC50 (µM) |
| Cell Growth Inhibition | 0.089 |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
Experimental Protocols
Prostate Organoid Culture
This protocol is adapted from established methods for generating 3D prostate organoid cultures.[7][8]
Materials:
-
Prostate tissue (healthy or cancerous)
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
B27 Supplement
-
N-Acetylcysteine
-
Nicotinamide
-
Recombinant human EGF
-
Recombinant human Noggin
-
Recombinant human R-spondin1
-
A83-01
-
SB202190
-
Prostaglandin E2
-
Dihydrotestosterone (DHT)
-
Y-27632
-
Matrigel
-
Collagenase Type II
-
Trypsin
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Digestion:
-
Mince fresh prostate tissue into small pieces (<1 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type II (5 mg/mL) in Advanced DMEM/F12 supplemented with 10 µM Y-27632 and 1 nM DHT for 1-1.5 hours at 37°C with gentle agitation.
-
Pipette up and down every 15 minutes to aid digestion.
-
Wash the cell suspension with Advanced DMEM/F12 and centrifuge at 150 x g for 5 minutes.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in cold Matrigel.
-
Dispense 50 µL droplets of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.
-
Overlay the domes with 500 µL of complete human prostate organoid culture medium.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel and organoids, followed by re-seeding as described above.
-
This compound Treatment Protocol for Organoid Cultures
Materials:
-
Established prostate organoid cultures
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete human prostate organoid culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
-
-
Treatment:
-
On the day of treatment, thaw the organoid plate and allow it to equilibrate to room temperature.
-
Prepare serial dilutions of this compound in complete organoid culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). A DMSO-only control should be included.
-
Carefully remove the existing medium from the organoid wells.
-
Add 500 µL of the medium containing the appropriate concentration of this compound or DMSO control to each well.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Post-Treatment Analysis:
-
Following treatment, organoids can be harvested for various downstream analyses, including:
-
Viability Assays: Assess cell viability using assays such as CellTiter-Glo®.
-
Immunoblot Analysis: Harvest organoids, lyse them, and perform western blotting to analyze the protein levels of ERG, RIOK2, and markers of ferroptosis (e.g., ATF3, GPX4).
-
Immunofluorescence Staining: Fix and stain organoids to visualize protein expression and localization.
-
RNA-Sequencing: Extract RNA to analyze gene expression changes upon treatment.
-
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in ERG-positive cancer cells.
Experimental Workflow for Organoid Treatment
Caption: Experimental workflow for this compound treatment of prostate organoids.
References
- 1. researchgate.net [researchgate.net]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Organoid culture systems for prostate epithelial tissue and prostate cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
ERGi-USU-6 Mesylate: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ERGi-USU-6 mesylate, a potent and selective inhibitor of the ETS-related gene (ERG) oncoprotein, for preclinical cancer research. The information is compiled from published studies and is intended to guide researchers in designing and executing robust in vivo experiments.
Introduction
ERG is a transcriptional regulator that is frequently overexpressed in prostate cancer and other malignancies due to chromosomal translocations. As a key driver of oncogenesis, ERG represents a critical therapeutic target. This compound is a derivative of the parent compound ERGi-USU and has demonstrated enhanced potency and drug-like properties. It selectively inhibits the growth of ERG-positive cancer cells. These protocols are designed to facilitate the in vivo evaluation of this compound's efficacy and tolerability.
Data Presentation
Table 1: In Vivo Maximum Tolerated Dose (MTD) of ERGi-USU-6 in Athymic Nude Mice
| Treatment Group | Dose (mg/kg) | Vehicle | Administration Route | Survival Rate | Key Observations |
| 1 | 0 | 90% PEG + 10% DMSO | Intraperitoneal (IP) Injection | 5/5 | No adverse effects observed. |
| 2 | 50 | 90% PEG + 10% DMSO | Intraperitoneal (IP) Injection | 5/5 | No adverse effects observed. |
| 3 | 100 | 90% PEG + 10% DMSO | Intraperitoneal (IP) Injection | 5/5 | No significant body weight loss or signs of toxicity. MTD established at this dose.[1][2] |
| 4 | 150 | 90% PEG + 10% DMSO | Intraperitoneal (IP) Injection | 3/5 | Mortality observed. |
| 5 | 200 | 90% PEG + 10% DMSO | Intraperitoneal (IP) Injection | 1/5 | Significant body weight loss and mortality. |
Table 2: Suggested In Vivo Efficacy Study Design for this compound in a Prostate Cancer Xenograft Model
| Parameter | Recommendation |
| Animal Model | Male athymic nude mice (4-6 weeks old) |
| Cell Line | VCaP (ERG-positive human prostate cancer cell line) |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 VCaP cells in Matrigel |
| Treatment Start | When tumors reach a palpable size (e.g., 100-150 mm³) |
| Treatment Groups | 1. Vehicle Control (90% PEG + 10% DMSO) 2. This compound (50 mg/kg) 3. This compound (100 mg/kg) |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Frequency | Three times per week |
| Study Duration | 21-28 days, or until humane endpoints are reached |
| Primary Endpoint | Tumor volume measurement (twice weekly) |
| Secondary Endpoints | Body weight, tumor weight at necropsy, biomarker analysis (e.g., ERG, RIOK2 levels in tumor tissue) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
ERGİ-USU-6 mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve ERGİ-USU-6 mesylate in DMSO to create a clear stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required.
-
Prepare the vehicle: In a sterile tube, mix the vehicle components. For a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution (v/v/v/v):
-
Add the required volume of PEG300.
-
Add the required volume of the ERGİ-USU-6 mesylate stock solution in DMSO.
-
Add the required volume of Tween-80 and mix thoroughly.
-
Add the final volume of saline and vortex until the solution is clear and homogenous.
-
-
Final formulation: The final concentration of ERGİ-USU-6 mesylate should be calculated based on the desired dose and an injection volume of approximately 100 µL per 20g mouse. The formulation should be prepared fresh on the day of administration.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model:
-
Male athymic nude mice, 6-8 weeks old.
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomize mice into treatment groups (n=5 per group), including a vehicle control group.
-
Administer this compound via intraperitoneal injection at escalating doses (e.g., 50, 100, 150, 200 mg/kg).
-
Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record survival daily.
-
The MTD is defined as the highest dose at which all animals survive the study period without exhibiting significant signs of toxicity (e.g., >20% body weight loss).
Protocol 3: In Vivo Efficacy Study in a VCaP Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an ERG-positive prostate cancer model.
Procedure:
-
Tumor cell implantation:
-
Harvest VCaP cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor growth monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Drug administration:
-
Administer this compound or vehicle control via intraperitoneal injection three times a week.
-
-
Monitoring and endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for downstream analysis such as Western blotting or immunohistochemistry to assess the levels of ERG and its downstream targets.
-
Mandatory Visualization
Caption: this compound signaling pathway in ERG-positive prostate cancer.
Caption: Workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols: ERGi-USU-6 Mesylate in Combination with Other Prostate Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset of these cancers, approximately 50%, is characterized by the TMPRSS2-ERG gene fusion, leading to the overexpression of the ERG oncoprotein.[1][2][3] This makes ERG a compelling therapeutic target. ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of ERG-positive prostate cancer.[2][4] It is a salt derivative of ERGi-USU-6, developed to improve upon the parental compound ERGi-USU.[2][3] This document provides detailed application notes and protocols for the investigation of this compound, both as a single agent and in proposed combination therapies with standard-of-care androgen receptor (AR) signaling inhibitors like enzalutamide and abiraterone. While preclinical data on these specific combinations are not yet widely published, the provided protocols offer a robust framework for their evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It has been shown to inhibit the atypical kinase RIOK2, which is crucial for 40S ribosome biogenesis.[5][6] This inhibition leads to a downstream reduction in ERG protein levels in ERG-positive prostate cancer cells.[1][5] Furthermore, recent studies suggest that this compound induces a form of programmed cell death known as ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides.[1] This cancer-selective activity is linked to the induction of the ATF3 gene, a key regulator of the ferroptotic response.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound (also referred to as compound 7b or EB3P0-16) in the ERG-positive VCaP prostate cancer cell line.
| Parameter | Cell Line | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | VCaP | 0.089 | [4][6] |
| ERG Protein Inhibition | VCaP | 0.17 | [6] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
ERG Signaling and Inhibition by this compound
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: ERGi-USU-6 Mesylate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG (ETS-related gene) is a member of the ETS family of transcription factors, and its aberrant expression, often due to a TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers.[1][2] This makes the ERG oncoprotein a compelling target for therapeutic intervention. ERGi-USU-6 mesylate, a salt derivative of ERGi-USU-6, is a potent and selective small molecule inhibitor of ERG-positive cancer cells.[3][4] It was developed through structure-activity relationship studies from the parental compound, ERGi-USU, to improve efficacy.[5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and other key experimental assays for the identification and characterization of ERG inhibitors.
Mechanism of Action
This compound exerts its inhibitory effects on ERG-positive cancer cells through a novel mechanism. Instead of directly binding to the ERG protein, it targets the atypical kinase RIOK2.[6][7] this compound binds to RIOK2, leading to the inhibition of its function. This, in turn, results in a downstream reduction of ERG protein levels, likely through the induction of ribosomal stress.[6] This indirect mechanism of action contributes to the high selectivity of the compound for ERG-positive cancer cells.
Data Presentation
The following table summarizes the in vitro efficacy of this compound (salt derivative 7b) in the ERG-positive VCaP prostate cancer cell line.
| Assay Type | Target Cell Line | Parameter Measured | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | VCaP | Cell Viability | 0.089 | [3][5] |
| ERG Protein Inhibition | VCaP | ERG Protein Levels | 0.17 | [3][5] |
| RIOK2 Protein Inhibition | VCaP | RIOK2 Protein Levels | 0.13 | [3][5] |
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
High-Throughput Screening (HTS) using In-Cell Western (ICW) Assay
This protocol is designed for the high-throughput screening of small molecule libraries to identify inhibitors of ERG protein expression in adherent ERG-positive cancer cell lines (e.g., VCaP).
Materials:
-
ERG-positive cells (e.g., VCaP)
-
Complete cell culture medium
-
384-well, black-walled, clear-bottom tissue culture plates
-
Small molecule compound library
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Intercept® (PBS) Blocking Buffer or equivalent)
-
Primary antibody: Anti-ERG monoclonal antibody (e.g., 9FY)
-
Secondary antibody: IRDye®-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-mouse IgG)
-
Nuclear stain (e.g., DRAQ5™) for cell normalization
-
Automated liquid handling system
-
High-content imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding:
-
Seed ERG-positive cells into 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) using an automated liquid handler.
-
Incubate plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Using a pintool or acoustic liquid handler, transfer a final concentration of 10 µM of each compound from the small molecule library to the cell plates.
-
Include wells with this compound (e.g., 1 µM) as a positive control and DMSO as a negative control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium.
-
Fix the cells by adding 50 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Aspirate the PFA and wash the wells three times with 100 µL of PBS.
-
Permeabilize the cells by adding 50 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Aspirate the Permeabilization Buffer and wash the wells three times with 100 µL of PBS.
-
-
Blocking and Antibody Incubation:
-
Add 50 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Aspirate the Blocking Buffer.
-
Add 25 µL of the primary anti-ERG antibody diluted in Blocking Buffer (e.g., 1:800 dilution) to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Staining:
-
Wash the wells four times with 100 µL of PBS with 0.1% Tween-20 (PBST).
-
Add 25 µL of the IRDye®-conjugated secondary antibody and the nuclear stain diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells four times with 100 µL of PBST.
-
Scan the plates using a high-content imaging system in the appropriate channels (e.g., 700 nm for nuclear stain and 800 nm for the ERG signal).
-
Quantify the fluorescence intensity for both channels. Normalize the ERG signal to the nuclear stain signal to account for variations in cell number.
-
Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
-
Caption: High-Throughput In-Cell Western Workflow.
Cell Growth Inhibition Assay
Materials:
-
ERG-positive cells (e.g., VCaP) and ERG-negative control cells (e.g., LNCaP)
-
Complete cell culture medium
-
96-well, clear-bottom tissue culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.001 to 10 µM).
-
Treat the cells with the different concentrations of the compound. Include DMSO-treated wells as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for ERG and RIOK2 Protein Levels
Materials:
-
ERG-positive cells (e.g., VCaP)
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERG, anti-RIOK2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: Western Blot Analysis Workflow.
References
- 1. TMPRSS2-ERG Fusion Gene Expression in Prostate Tumor Cells and Its Clinical and Biological Significance in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the TMPRSS2-ERG Gene Fusion in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ERGi-USU-6 Mesylate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG (ETS-related gene) is a member of the E-26 transformation-specific (ETS) family of transcription factors.[1] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the androgen-responsive TMPRSS2 gene promoter with the ERG gene, resulting in the overexpression of the ERG oncoprotein.[2][3][4] This aberrant ERG expression drives tumorigenesis by promoting cell proliferation, invasion, and survival, while also inhibiting apoptosis.[2] ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of ERG and the atypical kinase RIOK2.[5][6] It has demonstrated significant anti-cancer activity in ERG-positive prostate cancer models.[5][6] These application notes provide detailed protocols for key cell-based assays to measure the efficacy of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting both ERG and RIOK2.[5] RIOK2 is an atypical kinase involved in ribosome biogenesis and is linked to the PI3K/Akt and MAPK signaling pathways.[7][8][9] Inhibition of RIOK2 by this compound leads to ribosomal stress, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[10] The dual inhibition of ERG and RIOK2 provides a targeted approach to suppress the growth of ERG-positive cancers.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound (referred to as compound 7b in the cited literature) in various cell lines.
Table 1: In Vitro IC50 Values of this compound in VCaP Cells
| Assay | IC50 (µM) |
| Cell Growth Inhibition | 0.089[5][6] |
| ERG Protein Inhibition | 0.17[5][6] |
| RIOK2 Protein Inhibition | 0.13[5][6] |
Table 2: Selectivity of this compound in Different Cell Lines
| Cell Line | ERG Status | Cell Type | Effect of this compound |
| VCaP | Positive | Prostate Cancer | High sensitivity to growth inhibition[6] |
| LNCaP | Negative | Prostate Cancer | No detectable effect on cell growth[6] |
| HUVEC | Positive | Normal Endothelial | No detectable effect on cell growth or ERG/RIOK2 protein levels[6] |
Signaling Pathways
ERG Signaling Pathway in Prostate Cancer
The overexpression of ERG in prostate cancer leads to the activation of several downstream pathways that promote tumorigenesis. This includes pathways involved in cell proliferation, invasion, and resistance to apoptosis.
Caption: ERG signaling pathway in prostate cancer.
This compound Mechanism of Action
This compound targets both ERG and RIOK2, leading to the inhibition of downstream oncogenic signaling and the induction of cell death pathways.
References
- 1. RIOK2 [darkkinome.org]
- 2. ERG expression in prostate cancer: biological relevance and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ERGi-USU-6 Mesylate in the Study of ERG-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of the ETS-related gene (ERG) transcription factor.[1][2][3][4] Overexpression of ERG, commonly due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers.[1][2][3][4] ERG plays a crucial role in regulating a transcriptional program that promotes oncogenesis through various mechanisms, including cell proliferation, invasion, and inhibition of apoptosis. This compound exerts its effects by inhibiting both ERG and the atypical kinase RIOK2, leading to the downregulation of ERG protein levels and the selective inhibition of ERG-positive cancer cell growth.[5][6][7][8] Recent studies also suggest that ERGi-USU compounds may induce ferroptosis, an iron-dependent form of programmed cell death, in ERG-positive prostate cancer cells.[9][10]
These application notes provide a comprehensive guide for utilizing this compound to investigate ERG-regulated gene expression in cancer research, with a focus on prostate cancer cell lines. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound (referred to as compound 7b in the source literature) in the ERG-positive VCaP prostate cancer cell line.
Table 1: In Vitro Efficacy of this compound in VCaP Cells [6][7]
| Assay | IC50 (µM) |
| Cell Growth Inhibition | 0.089 |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
Table 2: Selectivity Profile of this compound [6][7]
| Cell Line | ERG Status | Effect of this compound |
| VCaP | Positive | Potent inhibition of cell growth and ERG/RIOK2 protein levels. |
| HUVEC | Positive (endogenous) | No significant effect on cell growth or ERG/RIOK2 protein levels at concentrations effective against VCaP cells. |
Signaling Pathways and Experimental Workflows
ERG Signaling and Inhibition by this compound
The following diagram illustrates the central role of the TMPRSS2-ERG fusion in prostate cancer and the mechanism of action of this compound.
Experimental Workflow for Studying ERG-Regulated Gene Expression
This workflow outlines the key steps to identify and validate changes in gene expression in response to this compound treatment.
Experimental Protocols
VCaP Cell Culture and Maintenance
VCaP cells are an adherent human prostate cancer cell line established from a vertebral metastasis. They are known to be slow-growing and require careful handling.[11][12][13]
Materials:
-
VCaP cells (e.g., ATCC® CRL-2876™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), not heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To thaw cryopreserved VCaP cells, quickly warm the vial in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 280 x g for 10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask. It is recommended to use conditioned media (e.g., 9 mL fresh media + 1 mL old media from a previous culture) for subsequent passages.[13]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and rinse the cell layer with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Avoid agitating the flask.
-
Neutralize the trypsin with 4-5 mL of complete growth medium and gently pipette to break up cell clumps.
-
Centrifuge the cell suspension at 280 x g for 10 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a density of 2 x 10^4 to 4 x 10^4 viable cells/cm².
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][14][15][16][17]
Materials:
-
VCaP cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed VCaP cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Include vehicle control (DMSO only) wells.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for ERG and RIOK2 Protein Expression
This protocol provides a general guideline for Western blotting.[18][19][20][21]
Materials:
-
Treated and untreated VCaP cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ERG, anti-RIOK2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
RNA Isolation, RNA-Seq, and Bioinformatic Analysis
This protocol outlines the steps for analyzing global gene expression changes.
A. RNA Isolation: [22][23][24][25][26]
-
Plate VCaP cells and treat with this compound at a chosen concentration (e.g., IC50 for ERG inhibition) and for a specific duration (e.g., 24-48 hours), including vehicle controls.
-
Harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
B. RNA-Seq Library Preparation (NEBNext® Ultra™ II Directional RNA Library Prep Kit): [3][27][6][7][28]
-
Starting with high-quality total RNA, perform poly(A) mRNA enrichment using oligo-d(T) magnetic beads.
-
Fragment the enriched mRNA under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end repair, adenylation of the 3' ends, and ligation of sequencing adapters.
-
Purify the ligation products and perform PCR amplification to enrich for adapter-ligated DNA fragments.
-
Purify the final PCR product to obtain the sequencing library.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
Sequence the libraries on an Illumina platform.
C. Bioinformatic Analysis: [1][2][10][29][30]
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Perform differential gene expression analysis between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change threshold).
-
Perform pathway and gene set enrichment analysis on the list of differentially expressed genes to identify affected biological pathways.
qRT-PCR for Validation of RNA-Seq Data
This protocol is for validating the expression changes of selected target genes identified by RNA-seq.[31][32][33][34][35]
Materials:
-
cDNA (synthesized from the same RNA samples as used for RNA-seq)
-
Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Protocol:
-
Design or obtain validated primers for the target genes of interest and at least one stably expressed reference gene.
-
Prepare a reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.
-
Compare the qRT-PCR results with the RNA-seq data to validate the findings.
Conclusion
This compound is a valuable tool for elucidating the transcriptional landscape regulated by the ERG oncoprotein. The protocols outlined in these application notes provide a robust framework for researchers to investigate the molecular consequences of ERG inhibition, identify novel downstream targets, and explore potential therapeutic strategies for ERG-driven cancers. Careful adherence to these methodologies will facilitate the generation of high-quality, reproducible data, advancing our understanding of prostate cancer biology and aiding in the development of targeted therapies.
References
- 1. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 3. neb.com [neb.com]
- 4. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. protocols.io [protocols.io]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Culture methods for VCaP prostate cancer cells [protocols.io]
- 13. VCaP | Culture Collections [culturecollections.org.uk]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 17. promega.com [promega.com]
- 18. origene.com [origene.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-rad.com [bio-rad.com]
- 22. stemcell.com [stemcell.com]
- 23. ccr.cancer.gov [ccr.cancer.gov]
- 24. RNA isolation and reverse transcription [abcam.com]
- 25. microbenotes.com [microbenotes.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. neb.com [neb.com]
- 28. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 29. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 35. youtube.com [youtube.com]
Application Notes and Protocols for ERGi-USU-6 Mesylate in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset of prostate cancers, estimated at 50-65%, are characterized by a chromosomal rearrangement resulting in the fusion of the TMPRSS2 gene promoter with the coding sequence of the ETS-related gene (ERG).[1] This fusion leads to the androgen-dependent overexpression of the ERG oncoprotein, a key driver of prostate tumorigenesis. The high prevalence and critical role of ERG in prostate cancer make it a compelling therapeutic target.
ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of ERG expression.[1] It represents an improved derivative of the parent compound, ERGi-USU. The mechanism of action involves the inhibition of the atypical kinase RIOK2, which subsequently leads to a reduction in ERG protein levels.[2][3] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in xenograft models of ERG-positive prostate cancer.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent and selective inhibition of ERG-positive prostate cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values in the VCaP human prostate cancer cell line, which harbors the TMPRSS2-ERG gene fusion.
| Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | VCaP | 0.089 | [2] |
| ERG Protein Inhibition | VCaP | 0.17 | [2] |
| RIOK2 Protein Inhibition | VCaP | 0.13 | [2] |
In Vivo Maximum Tolerated Dose (MTD) of ERGi-USU-6
A maximum tolerated dose study was conducted in athymic nude mice to determine the safety profile of ERGi-USU-6. The results are summarized below.
| Compound | Dose (mg/kg) | Vehicle | Survival | Reference |
| ERGi-USU-6 | 50 | 90% PEG + 10% DMSO | 5/5 | [2] |
| ERGi-USU-6 | 100 | 90% PEG + 10% DMSO | 5/5 | [2] |
| ERGi-USU-6 | 150 | 90% PEG + 10% DMSO | 3/5 | [2] |
| ERGi-USU-6 | 200 | 90% PEG + 10% DMSO | 1/5 | [2] |
Based on this study, the MTD for ERGi-USU-6 was determined to be 100 mg/kg .[2]
Experimental Protocols
Protocol 1: Establishment of VCaP Xenograft Model
This protocol describes the subcutaneous implantation of VCaP cells in immunodeficient mice to establish tumors for efficacy studies.
Materials:
-
VCaP human prostate cancer cells
-
Matrigel (BD Biosciences)
-
Phosphate-Buffered Saline (PBS), sterile
-
Male severe combined immunodeficiency (SCID) or athymic nude mice (4-6 weeks old)[4][5]
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture VCaP cells under standard conditions.
-
On the day of injection, harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.[6]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in the established VCaP xenograft model.
Materials:
-
VCaP tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle: 90% Polyethylene glycol (PEG) + 10% Dimethyl sulfoxide (DMSO)[2]
-
Syringes and needles for injection
-
Calipers
-
Balance for weighing mice
Procedure:
-
Prepare the this compound formulation in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
Divide the tumor-bearing mice into at least two groups:
-
Control Group: Receives vehicle only.
-
Treatment Group: Receives this compound at 100 mg/kg.
-
-
Administer the treatment via intraperitoneal (i.p.) or subcutaneous (s.c.) injection three times per week.[7]
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Record the body weight of the mice twice a week as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for ERG and Ki-67, Western blot for protein expression).
Visualizations
ERG Signaling Pathway in Prostate Cancer
Caption: ERG signaling pathway in TMPRSS2-ERG fusion-positive prostate cancer.
Experimental Workflow for Xenograft Study
Caption: Experimental workflow for this compound efficacy testing in a VCaP xenograft model.
Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound in ERG-positive prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide | PLOS One [journals.plos.org]
- 5. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ERGi-USU-6 mesylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ERGi-USU-6 mesylate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] If stored properly, the shelf life is greater than two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] Ensure the containers are sealed and protected from moisture.[2][3][4]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: The stability of this compound can be pH-dependent.[5] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2][3] If you observe precipitation or cloudiness in your cell culture media upon addition of the compound, it may indicate solubility or stability issues. Refer to the troubleshooting guide for mitigation strategies.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the transcription factor ERG and the atypical kinase RIOK2.[4][6] It has shown anticancer activity against ERG-positive prostate cancer.[4][6] The inhibition of RIOK2 is believed to induce ribosomal stress, which in turn leads to the downregulation of ERG protein levels.[3][7]
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Condition | Form | Temperature | Duration | Additional Notes |
| Short-term Storage | Solid | 0 - 4°C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-term Storage | Solid | -20°C | Months to Years | Keep dry and protected from light.[1] |
| Stock Solution | In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[2][3][4] |
| Stock Solution | In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[2][3][4] |
| Working Solution | Aqueous-based | N/A | Same-day use | Prepare fresh for each experiment to ensure stability and potency.[2][3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected potency (higher IC50 values).
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid compound. Ensure proper storage of existing stock solutions (aliquoted, -80°C, protected from light and moisture). |
| Repeated freeze-thaw cycles | Use single-use aliquots of the stock solution to prevent degradation from repeated temperature changes.[8] |
| pH instability in media | The stability of the mesylate salt can be influenced by the microenvironment pH.[5] Ensure the pH of your experimental buffer or media is within a stable range for the compound. |
| Interaction with media components | Some components in serum or media can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
Issue 2: Precipitation of the compound in cell culture media.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | The free base of ERGi-USU-6 has low solubility. While the mesylate salt improves this, high concentrations can still precipitate.[5][9] Try pre-diluting the DMSO stock solution in a small volume of media before adding it to the final culture volume. Vortex gently while adding. |
| Incorrect solvent for final dilution | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
| Formation of less soluble salt forms | Components in the media (e.g., phosphates) could potentially interact with the compound. Prepare the final dilution immediately before adding it to the cells. |
Issue 3: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting of viscous stock | DMSO stock solutions can be viscous. Use positive displacement pipettes or ensure slow and careful pipetting with standard pipettes to maintain accuracy. |
| Incomplete dissolution in media | Ensure the compound is fully dissolved in the media before applying it to the cells. Visually inspect for any precipitates. Gentle warming or sonication of the intermediate dilution might aid dissolution, but should be done cautiously to avoid degradation. |
| Cell density and health variations | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase at the time of treatment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acidic Solution: 0.1 M HCl
-
Basic Solution: 0.1 M NaOH
-
Oxidative Solution: 3% H₂O₂
3. Forced Degradation Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose a thin layer of solid this compound and a solution of the compound to a light source (e.g., Xenon lamp) for a defined period.
-
Thermal Stability: Heat solid this compound at a defined temperature (e.g., 80°C) for 24 hours.
-
Control Sample: Dilute the stock solution with ACN/water (1:1) to the same final concentration as the stressed samples.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; based on the azo-pyridine structure, detection in the range of 350-450 nm is likely appropriate.
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Identify and quantify any major degradation products.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asnc.org [asnc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming resistance to ERGi-USU-6 mesylate treatment
Welcome to the technical support center for ERGi-USU-6 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the oncogenic transcription factor ERG. It is a more effective salt derivative of the parent compound ERGi-USU.[1][2][3] The primary molecular target of this compound is the atypical kinase RIOK2.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to RIOK2, leading to the downregulation of both ERG and RIOK2 protein levels in ERG-positive cancer cells.[1][4] This action is believed to induce ribosomal stress and promote a form of iron-dependent programmed cell death called ferroptosis, contributing to its cancer-selective activity.[5][6]
Q3: In which cancer types is this compound expected to be effective?
A3: this compound is primarily designed to target cancers that are positive for the ERG oncoprotein. This includes a significant portion of prostate cancers (approximately 50%) harboring the TMPRSS2-ERG gene fusion, as well as some cases of metastatic castration-resistant prostate cancer (mCRPC).[2][5] Its efficacy may extend to other ERG-driven malignancies like certain types of acute myeloid leukemia and Ewing's sarcoma.
Q4: Is this compound selective for cancer cells?
A4: Yes, studies have shown that this compound selectively inhibits the growth of ERG-positive cancer cells with minimal impact on normal cells that may express ERG, such as endothelial cells.[1][7]
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a formulation with DMSO, PEG300, Tween-80, and saline has been used.[8] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Always refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guides
This section provides guidance on how to identify and address potential resistance to this compound treatment in your experiments.
Guide 1: Investigating Acquired Resistance to this compound
Potential Problem: Cancer cells initially sensitive to this compound treatment develop resistance over time, as evidenced by a decreased growth inhibitory effect (increased IC50).
Workflow for Investigating Acquired Resistance:
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Off-target effects of ERGi-USU-6 mesylate in cell lines
Technical Support Center: ERGi-USU-6 Mesylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of this compound observed in various cell lines. Below you will find troubleshooting guidance and frequently asked questions to assist in your experimental design and data interpretation.
Troubleshooting Guide
Unexpected results in your experiments with this compound may be attributable to its known off-target effects. This guide is designed to help you identify and address these potential issues.
Observed Off-Target Profile
This compound has been identified as an inhibitor of both ERG and RIOK2.[1] While it shows selectivity for ERG-positive cancer cells, its inhibitory action on RIOK2 represents a significant off-target effect that should be considered in your experimental analysis.[1][2]
Table 1: Quantitative Off-Target Data for this compound
| Target | Off-Target | Cell Line | IC50 (µM) | Effect |
| ERG | - | VCaP | 0.17 | Inhibition of ERG protein levels |
| - | RIOK2 | VCaP | 0.13 | Inhibition of RIOK2 protein levels |
| Cell Growth | - | VCaP | 0.089 | Inhibition of cell proliferation |
Data sourced from MedChemExpress and related publications.[1]
Experimental Workflow for Investigating Unexpected Results
If you are observing unexpected phenotypes or data discrepancies in your experiments, the following workflow can help you troubleshoot potential off-target effects.
Caption: Troubleshooting workflow for unexpected results.
Frequently Asked Questions (FAQs)
Q1: We observe significant growth inhibition in our ERG-negative cell line when treated with this compound. Why is this happening?
A1: This is a strong indication of an off-target effect. This compound is known to inhibit RIOK2, an atypical kinase involved in ribosomal biogenesis.[3] Inhibition of RIOK2 can lead to cell cycle arrest and reduced proliferation, independent of ERG status.[4] We recommend performing a cell viability assay on a panel of ERG-negative cell lines to characterize this effect further.
Q2: Our western blots show a decrease in a protein that is not a known downstream target of ERG. Could this be an off-target effect?
A2: Yes, this is possible. The inhibition of RIOK2 by this compound can lead to ribosomal stress, which in turn can alter the expression of various proteins.[3] It has been suggested that this compound may also induce ferroptosis through the ATF3 gene, which could also contribute to changes in protein expression profiles.[4] To investigate this, we suggest performing proteomic analysis to identify broader changes in protein expression following treatment.
Q3: Is the inhibition of RIOK2 the only off-target effect of this compound?
A3: Currently, RIOK2 is the most well-documented off-target of this compound.[1][2] However, as with any small molecule inhibitor, it is possible that there are other, as-yet-unidentified off-targets. Comprehensive kinome screening or other profiling studies would be necessary to fully elucidate the off-target profile.
Q4: How can we confirm that the observed effects in our experiments are due to ERG inhibition and not off-target effects?
A4: The best approach is to include rigorous controls in your experimental design. This can include:
-
Using ERG-knockout or knockdown cell lines: This will help you differentiate between ERG-dependent and ERG-independent effects.
-
Rescue experiments: If possible, overexpressing an ERG construct that is resistant to this compound could rescue the on-target phenotype.
-
Using an alternative ERG inhibitor: Comparing the effects of this compound with another ERG inhibitor that has a different off-target profile can help to confirm that the observed phenotype is due to ERG inhibition.
Signaling Pathway and Experimental Protocols
Postulated Mechanism of Action and Off-Target Interaction
The following diagram illustrates the proposed mechanism of this compound, including its on-target inhibition of ERG and its off-target effect on RIOK2.
Caption: On-target and off-target pathways of this compound.
Protocol: Western Blot for ERG and RIOK2 Inhibition
This protocol provides a method for assessing the inhibition of ERG and RIOK2 protein levels in VCaP cells following treatment with this compound.
Materials:
-
VCaP cells
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ERG, anti-RIOK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed VCaP cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH). Calculate IC50 values for ERG and RIOK2 inhibition.
References
Navigating ERGi-USU-6 Mesylate Dosage for Preclinical Research: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the promising anti-cancer compound ERGi-USU-6 mesylate, optimizing dosage in animal models is a critical step. This guide provides a comprehensive technical support resource, including frequently asked questions and troubleshooting advice to streamline your experimental workflow and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A1: Based on published studies, the maximum tolerated dose (MTD) for this compound in athymic nude mice is 100 mg/kg.[1][2][3] It is recommended to start with a dose at or below this level for efficacy studies.
Q2: What is a suitable vehicle for administering this compound?
A2: A common vehicle used for in vivo studies is a solution of 90% PEG (polyethylene glycol) and 10% DMSO (dimethyl sulfoxide).[1][2][3]
Q3: How can I prepare this compound for administration?
A3: To prepare a working solution, a stock solution in DMSO can be diluted with PEG300 and Tween-80, followed by saline.[4] One specific protocol yields a clear solution of 1.43 mg/mL by adding 100 μL of a 14.3 mg/mL DMSO stock solution to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing again, and finally adding 450 μL of saline.[4] Another option is to dilute the DMSO stock solution in a 20% SBE-β-CD in saline solution.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the ETS-related gene (ERG) oncoprotein and the atypical kinase RIOK2.[1][4] In many prostate cancers, a gene fusion (TMPRSS2-ERG) leads to the overexpression of ERG, which drives tumor growth.[1][5] this compound selectively inhibits the growth of ERG-positive cancer cells.[1][3] Recent studies suggest that its cancer-selective activity may also involve the induction of ferroptosis.[6]
Q5: What are the in vitro IC50 values for this compound?
A5: In VCaP prostate cancer cells, which are ERG-positive, the IC50 values for this compound are approximately 0.089 μM for cell growth inhibition, 0.17 μM for ERG protein inhibition, and 0.13 μM for RIOK2 protein inhibition.[1][4]
Troubleshooting Guide
Issue 1: Observed toxicity or mortality in animal subjects at doses below the MTD.
-
Possible Cause: Improper drug formulation or administration.
-
Solution: Ensure the vehicle is prepared correctly and that the final solution is clear and free of precipitation.[4] Administer the dose slowly and carefully, monitoring the animal for any immediate adverse reactions.
-
-
Possible Cause: Animal strain sensitivity.
-
Possible Cause: Contamination of the compound or vehicle.
-
Solution: Use sterile techniques for all preparation and administration procedures. Ensure the purity of the this compound and all vehicle components.
-
Issue 2: Lack of efficacy at or near the MTD.
-
Possible Cause: Insufficient drug exposure.
-
Solution: While detailed pharmacokinetic data for this compound is not yet published, consider adjusting the dosing frequency (e.g., from once daily to twice daily, if tolerated) to maintain therapeutic concentrations. Future studies are anticipated to provide more guidance on its pharmacokinetic profile.[1][3]
-
-
Possible Cause: Tumor model resistance.
-
Solution: Confirm that your tumor model is indeed ERG-positive, as the compound's primary mechanism is selective for these cells.[1]
-
-
Possible Cause: Suboptimal route of administration.
-
Solution: The MTD was established using intraperitoneal injection.[7] Depending on the tumor model, other routes of administration may be explored, but will require separate tolerability and efficacy studies.
-
Issue 3: Solubility issues during formulation.
-
Possible Cause: Incorrect solvent ratios or temperature.
-
Solution: Strictly adhere to the validated formulation protocols.[4] Gentle warming and vortexing can aid in dissolution, but avoid excessive heat which could degrade the compound.
-
-
Possible Cause: Compound has degraded.
-
Solution: Store this compound under the recommended conditions, typically at -20°C or -80°C in a sealed container, away from moisture, to ensure its stability.[4]
-
Data at a Glance
In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value (μM) |
| Cell Growth Inhibition | VCaP | 0.089[1] |
| ERG Protein Inhibition | VCaP | 0.17[1][4] |
| RIOK2 Protein Inhibition | VCaP | 0.13[1][4] |
In Vivo Maximum Tolerated Dose (MTD) in Mice
| Compound | Animal Model | Vehicle | MTD |
| ERGi-USU-6 | Athymic Nude Mice | 90% PEG + 10% DMSO | 100 mg/kg[1][2][3] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
This protocol is a generalized summary based on published methodologies.[1][2][3]
-
Animal Model: Utilize athymic nude mice.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the study.
-
Group Allocation: Randomly divide mice into groups (e.g., 5 mice per group).
-
Dose Groups:
-
Group 1: Vehicle control (90% PEG + 10% DMSO).
-
Group 2: 50 mg/kg this compound.
-
Group 3: 100 mg/kg this compound.
-
Group 4: 150 mg/kg this compound.
-
Group 5: 200 mg/kg this compound.
-
-
Drug Preparation: Prepare this compound in the vehicle on each day of dosing.
-
Administration: Administer the assigned dose via intraperitoneal injection daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record animal body weight daily.
-
Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming).
-
Monitor survival daily.
-
-
Endpoint: The MTD is defined as the highest dose at which all animals survive without significant signs of toxicity or body weight loss (typically <15-20%). In the cited study, mortality was observed at 150 mg/kg and 200 mg/kg.[2][3]
Visualizing the Pathway and Process
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting ERGi-USU-6 mesylate precipitation in media
Technical Support Center: ERGi-USU-6 Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and addressing challenges related to its precipitation in cell culture media.
Troubleshooting Guides
This section provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
Q1: I have observed a precipitate in my cell culture medium after adding this compound. What are the immediate steps I should take?
A1: Immediate action is crucial to mitigate any potential impact on your experiment. Follow this initial troubleshooting workflow:
-
Visually Inspect: Characterize the precipitate. Is it crystalline, amorphous, or flocculant? Does it appear immediately upon addition or over time?
-
Check for Contamination: Before troubleshooting compound precipitation, rule out biological contamination (e.g., bacteria, fungi) as the cause of turbidity.
-
Review Preparation Protocol: Carefully review the steps you took to prepare the this compound working solution and add it to the medium. Note the solvent used, stock concentration, final concentration, and the temperature of the medium.
-
Isolate the Cause: To determine if the issue is with the compound or the media, prepare a control plate or tube with the same concentration of this compound in a protein-free medium (e.g., PBS or basal medium without serum). If precipitation still occurs, the issue is likely related to the compound's solubility in aqueous solutions. If it does not precipitate, an interaction with a media component (like serum proteins) is likely.
Q2: How can I optimize the preparation of my this compound stock and working solutions to prevent precipitation?
A2: Proper solution preparation is critical. The following protocol is recommended to minimize precipitation:
Experimental Protocol: Preparation of this compound Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution to ensure no particulates are present.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Serial Dilution (Intermediate Steps):
-
It is best to perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Directly diluting the high-concentration stock into your aqueous cell culture medium can cause the compound to "crash out" of solution.
-
-
Preparation of the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working concentration, add the serially diluted this compound stock solution drop-wise to the pre-warmed medium while gently swirling.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent toxicity to the cells.[2]
-
Q3: I am still observing precipitation even after optimizing my solution preparation. How can I modify my cell culture medium or experimental conditions?
A3: If precipitation persists, consider the following modifications to your experimental setup:
-
Reduce Serum Concentration: If you suspect serum proteins are causing precipitation, try reducing the serum percentage in your culture medium at the time of treatment. You may need to perform a dose-response experiment to determine the optimal serum concentration that maintains cell viability while preventing precipitation.
-
Sequential Addition: Instead of adding the compound to a fully supplemented medium, try adding this compound to the basal medium first, allowing it to disperse, and then adding serum and other supplements.
-
pH and Temperature Considerations: Ensure your medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).[3] Drastic shifts in pH or temperature can affect compound solubility.[1][4] Always use pre-warmed media.[5]
-
Solubilizing Agents: For particularly problematic precipitation, consider the use of pharmaceutically acceptable solubilizing agents, similar to those used in the in vivo formulation (e.g., PEG300, Tween-80), at very low, non-toxic concentrations. However, this should be a last resort and would require extensive validation to ensure the agents do not affect your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a potent and selective inhibitor of the oncoprotein ERG and the atypical kinase RIOK2.[6] The mesylate salt form was specifically developed to improve upon the pharmaceutical properties of the parent compound, including its solubility and dissolution rate.[7][8]
| Property | Description |
| Target | ERG and RIOK2[1][6] |
| Form | Mesylate Salt[7] |
| Primary Use | Research in ERG-positive cancers, particularly prostate cancer[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is essential to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[1][2] |
-
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.[1][2]
Q3: Why is ERGi-USU-6 supplied as a mesylate salt?
A3: Many drug compounds are formulated as salts to enhance their physicochemical properties. The mesylate salt of ERGi-USU-6 was developed to improve its solubility, dissolution rate, and overall efficacy compared to the parent compound.[6][7][8][9] Mesylate salts are often chosen in pharmaceutical development for their ability to increase aqueous solubility and improve handling characteristics.[6][10]
Q4: What are the common causes of small molecule precipitation in cell culture media?
A4: Several factors can contribute to the precipitation of small molecules like this compound in complex biological media:
-
Poor Aqueous Solubility: The compound may have inherently low solubility in aqueous environments.[11]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate as it is no longer in its preferred solvent.
-
Temperature Effects: Changes in temperature can decrease the solubility of some compounds.[1][4][12] Using cold media is a common cause of precipitation.
-
pH shifts: The pH of the medium can affect the ionization state and solubility of a compound.[3]
-
Interactions with Media Components: Components like salts, proteins (especially in serum), and amino acids can interact with the compound, leading to precipitation.[12][13]
Visualizations
Caption: Hypothetical signaling pathway of this compound in ERG-positive cancer cells.
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Factors contributing to this compound precipitation in media.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. scientificbio.com [scientificbio.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: ERGi-USU-6 Mesylate Formulation and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and experimental use of ERGi-USU-6 mesylate for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also referred to as compound 7b, is a more potent and soluble salt formulation of the parent compound ERGi-USU.[1][2] It is a small molecule inhibitor developed for the selective targeting of ERG-positive prostate cancer cells.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by directly binding to and inhibiting the atypical kinase RIOK2.[3][4] This inhibition leads to a reduction in ERG oncoprotein levels in ERG-positive cancer cells, subsequently inducing ribosomal stress and inhibiting cell growth.[3][5]
Q3: Why was a mesylate salt formulation of ERGi-USU-6 developed?
A3: Salt formulations of drug molecules can significantly improve their physicochemical properties. The mesylate salt of ERGi-USU-6 was developed to enhance its solubility, dissolution rate, permeability, and overall potency compared to the parent compound.[1][6]
Q4: Is this compound selective for cancer cells?
A4: Yes, studies have shown that ERGi-USU-6 selectively inhibits the growth of ERG-positive cancer cells with minimal to no effect on ERG-negative cancer cells or normal cells that are ERG-positive, such as HUVEC endothelial cells.[1][6]
Q5: What is the maximum tolerated dose (MTD) of ERGi-USU-6 in preclinical models?
A5: In athymic nude mice, the maximum tolerated dose for ERGi-USU-6 was determined to be 100 mg/kg.[1][2]
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve this?
A1: Precipitation is likely due to the limited solubility of the compound, even in its salt form. To address this:
-
Ensure complete initial dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming and sonication can aid in this process.
-
Use fresh DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. Always use newly opened, high-quality DMSO for preparing stock solutions.
-
Avoid high final concentrations: While the mesylate salt has improved solubility, it may still precipitate at very high concentrations in aqueous media. Test a range of concentrations to determine the solubility limit in your specific cell culture medium.
-
Final dilution step: When diluting your DMSO stock into the aqueous culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
Q2: My in vivo experiments are showing localized inflammation at the injection site. What could be the reason?
A2: Localized inflammation at the injection site, especially at higher doses, has been noted and can be related to solubility issues of the formulation.[1]
-
Review your vehicle composition: A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the proportions are correct and that the compound is fully dissolved before injection. A recommended formulation for a 1.43 mg/mL solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Reduce the injection volume: If possible, consider splitting the dose into two injection sites or reducing the total volume administered at a single site.
-
Optimize the formulation: For persistent issues, you might need to explore other pharmaceutically acceptable solubilizers or vehicle compositions.
Q3: The inhibitory effect of this compound on ERG protein levels in my Western blot is not as potent as expected. What are the possible reasons?
A3: Several factors could contribute to this observation:
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Compound integrity: Ensure your this compound has been stored correctly (at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Cell line verification: Confirm that your cancer cell line is indeed ERG-positive (e.g., VCaP cells) and that the ERG expression levels are consistent.
-
Treatment duration and concentration: Optimize the treatment time and concentration range. The IC50 for ERG protein inhibition in VCaP cells is approximately 0.17 µM, so ensure your experimental concentrations bracket this value.[7]
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Assay variability: Western blotting can have inherent variability. Ensure consistent protein loading, efficient transfer, and use a validated anti-ERG antibody. Always include a positive control (e.g., untreated VCaP cells) and a loading control.
Data Presentation
Table 1: In Vitro Potency of this compound (Compound 7b) in VCaP Cells
| Assay Type | Target | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | VCaP Cells | 0.089 | [2][7] |
| Protein Inhibition | ERG Protein | 0.17 | [2][7] |
| Protein Inhibition | RIOK2 Protein | 0.13 | [2][7] |
Experimental Protocols
1. Protocol for In Vitro Cell Growth Inhibition Assay
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. Protocol for ERG and RIOK2 Protein Inhibition Assay (Western Blot)
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Cell Treatment: Seed VCaP cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24-48 hours. Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERG and RIOK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the ERG and RIOK2 band intensities to the loading control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro testing.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Minimizing toxicity of ERGi-USU-6 mesylate in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of ERGi-USU-6 mesylate in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the ETS-related gene (ERG) oncoprotein, which is overexpressed in a significant portion of prostate cancers.[1][2][3] It is a more potent salt derivative of the parent compound, ERGi-USU.[1][2] The primary mechanism of action involves the inhibition of the atypical kinase RIOK2.[1][4] This inhibition leads to a downstream reduction in ERG protein levels in ERG-positive cancer cells, induction of ribosomal stress, and ultimately, cancer-selective cell death through mechanisms including ferroptosis.[5][6][7]
Q2: Is this compound expected to be toxic to normal cells?
A2: Preclinical studies have demonstrated that this compound exhibits a high degree of selectivity for ERG-positive cancer cells over normal cells.[1][4] Specifically, normal human umbilical vein endothelial cells (HUVEC), which endogenously express ERG, have shown no significant reduction in cell growth or ERG and RIOK2 protein levels when treated with concentrations of this compound that are cytotoxic to ERG-positive cancer cells.[1][4][8] This selectivity is attributed to the cancer-specific context of ERG and RIOK2 function.[1]
Q3: What is the maximum tolerated dose (MTD) of ERGi-USU-6 in vivo?
A3: In vivo studies in athymic nude mice have established the maximum tolerated dose (MTD) for ERGi-USU-6 at 100 mg/kg. Doses above this, such as 150 mg/kg and 200 mg/kg, were associated with mortality and signs of toxicity, including significant weight loss and tissue damage.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be selective, its parent compound, ERGi-USU (NSC139021), has been reported to have effects independent of RIOK2 in some cancer cell lines. Therefore, it is important to consider the possibility of off-target effects in your specific experimental system.
Troubleshooting Guide: Unexpected Toxicity in Normal Cells
This guide provides a step-by-step approach to troubleshooting unexpected toxicity of this compound in normal cell lines.
Initial Assessment
If you observe toxicity in your normal cell line, first verify the following:
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Compound Integrity: Ensure the this compound is correctly stored and has not degraded.
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Concentration Calculation: Double-check all calculations for preparing stock and working solutions.
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Cell Line Authenticity: Confirm the identity and health of your normal cell line.
Experimental Workflow for Troubleshooting
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. abstract-b062-ergi-usu-selectively-inhibit-erg-positive-prostate-cancer-through-atf3-mediated-ferroptosis - Ask this paper | Bohrium [bohrium.com]
- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Avoiding pan-assay interference with ERGi-USU-6 mesylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ERGi-USU-6 mesylate, a selective inhibitor of ERG and RIOK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor that selectively targets the oncoprotein ERG (ETS-related gene) and the atypical kinase RIOK2. In ERG-positive prostate cancer cells, inhibition of RIOK2 by this compound leads to a downstream reduction in ERG protein levels, thereby inhibiting cancer cell growth.[1][2] The parent compound, ERGi-USU, was identified to directly bind to RIOK2 through a broad kinase screen.[3][1]
Q2: Is this compound a Pan-Assay Interference Compound (PAIN)?
While the chemical structure of this compound shares some features with known PAINS, extensive studies have demonstrated its selective activity, which argues against it being a promiscuous or non-specific inhibitor.[3] The compound selectively inhibits the growth of ERG-positive cancer cells with minimal to no effect on ERG-negative cancer cells or normal cells expressing ERG.[3][1] This high degree of selectivity is a strong indicator that its mechanism of action is target-specific and not due to non-specific interference with assay components.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[4] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[4] Stock solutions should also be stored at -20°C or -80°C.[4]
Q4: How should I prepare this compound for in vitro and in vivo studies?
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In Vitro: this compound is soluble in DMSO.[4] For cell-based assays, a stock solution in DMSO can be prepared and further diluted in culture medium to the desired final concentration. It is recommended to use freshly opened DMSO as it is hygroscopic, which can affect solubility.[4]
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In Vivo: A formulation for in vivo studies involves dissolving the compound in a vehicle typically composed of DMSO, PEG300, Tween-80, and saline.[4] One protocol suggests a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4]
Q5: What is the selectivity profile of this compound?
The parent compound, ERGi-USU, was screened against a broad kinase panel and was found to directly bind to the atypical kinase RIOK2.[3][1] this compound demonstrates high selectivity for ERG-positive cancer cells (e.g., VCaP) over ERG-negative cancer cells and normal ERG-positive cells (e.g., HUVEC).[3][1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound (referred to as compound 7b in the source) in VCaP cells.
Table 1: In Vitro Inhibitory Activity of this compound in VCaP Cells [4]
| Parameter | IC50 (µM) |
| Cell Growth Inhibition | 0.089 |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of ERGi-USU-6 [3]
| Compound | MTD (mg/kg) |
| ERGi-USU-6 | 100 |
| ERGi-USU (parental) | 150 |
Experimental Protocols
In-Cell Western (ICW) Assay for ERG Protein Inhibition
This protocol is adapted from methodologies used for the evaluation of ERGi-USU-6 and general ICW troubleshooting guides.[3][1][5][6]
Materials:
-
VCaP cells
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96-well plates
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This compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST)
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Primary Antibody: Anti-ERG mouse monoclonal antibody (clone 9FY)[1]
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Secondary Antibody: IRDye®-conjugated anti-mouse IgG
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Normalization Stain (e.g., a DNA stain like DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 48 hours). Include vehicle-only (DMSO) controls.
-
Fixation: After treatment, remove the media and fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 90 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-ERG primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the IRDye®-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Normalization: Wash the cells again and incubate with a normalization stain according to the manufacturer's instructions to account for variations in cell number per well.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the integrated intensity of the ERG signal and normalize it to the cell number stain. Calculate the IC50 value using appropriate software.
Cell Growth Inhibition Assay
This protocol is based on methods used for assessing the effect of small molecules on VCaP cell viability.[7][8]
Materials:
-
VCaP cells
-
96-well plates
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 4-5 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Subtract the background reading from all measurements. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Troubleshooting Guides
In-Cell Western (ICW) Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking buffer.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Low target protein expression- Primary antibody not suitable for ICW- Insufficient cell number- Compound is cytotoxic at tested concentrations | - Confirm ERG expression in VCaP cells by Western blot.- Use an antibody validated for immunofluorescence or ICW.- Optimize cell seeding density.- Assess cell viability in parallel with the ICW. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the plate- Uneven washing or reagent addition | - Use a multichannel pipette for consistent cell seeding.- Avoid using the outer wells of the plate, or fill them with PBS.- Ensure uniform and gentle addition and removal of solutions. |
Cell Growth Inhibition Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 Values | - Variation in cell seeding density- Fluctuation in incubation time- Compound precipitation at high concentrations | - Ensure a uniform single-cell suspension before seeding.- Maintain a consistent incubation period across experiments.- Check the solubility of the compound in the final assay medium. |
| No Dose-Response | - Compound is inactive at the tested concentrations- Assay window is too short for the compound to take effect- Cells are not healthy or are doubling too slowly | - Test a wider and higher range of concentrations.- Increase the incubation time.- Ensure cells are in the logarithmic growth phase and that the assay duration allows for sufficient cell division in the control wells. |
| High Variability in Replicates | - Pipetting errors- Uneven cell distribution in wells- Edge effects | - Calibrate pipettes and use reverse pipetting for viscous solutions.- Gently rock the plate after seeding to ensure even cell distribution.- Do not use the outer wells of the 96-well plate. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: In-Cell Western experimental workflow.
Caption: Logical relationship for addressing PAINS concerns.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. products.advansta.com [products.advansta.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ERGi-USU-6 Mesylate Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for ERGi-USU-6 mesylate treatment in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise when determining the optimal incubation time for this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the atypical kinase RIOK2.[1][2][3] Inhibition of RIOK2 in ERG-positive prostate cancer cells leads to a reduction in ERG oncoprotein levels, induction of ribosomal stress, cell cycle arrest, and ultimately, apoptosis.[4][5]
Q2: I am not seeing a significant effect of this compound on my cells. What could be the reason?
A2: There are several potential reasons for a lack of a significant effect:
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Suboptimal Incubation Time: The effects of this compound are time-dependent.[4] Short incubation times may not be sufficient to observe significant changes in cell viability or protein expression. Conversely, very long incubation times might lead to secondary effects or cell death that can confound results. A time-course experiment is crucial to determine the optimal window for your specific assay.
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Incorrect Cell Line: this compound is most effective in ERG-positive cancer cells, such as the VCaP prostate cancer cell line.[1][6] Its efficacy is significantly lower in ERG-negative cell lines.
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Drug Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 values can vary between cell lines and assays.
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Reagent Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure it has been stored correctly and handled as recommended by the supplier to maintain its potency.[2]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time depends on the biological question you are asking and the assay you are performing. A time-course experiment is the most effective way to determine this. For example:
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To observe early signaling events , such as changes in protein phosphorylation, shorter incubation times (e.g., 0, 2, 4, 6, 12 hours) are recommended.
-
To assess changes in protein expression levels (e.g., ERG and RIOK2) , intermediate time points (e.g., 12, 24, 48 hours) are often suitable.[4]
-
For cell viability or proliferation assays , longer incubation times (e.g., 24, 48, 72, 96, 120 hours) are typically necessary to observe significant effects on cell growth.[1][4]
Q4: Can the incubation time affect the IC50 value of this compound?
A4: Yes, the incubation time can significantly influence the calculated IC50 value. A longer incubation time will generally result in a lower IC50 value, as the drug has more time to exert its cytotoxic or cytostatic effects. It is important to keep the incubation time consistent across experiments when comparing the potency of different compounds.
Q5: What are some signs of suboptimal incubation times in my experimental results?
A5:
-
Too Short: No significant difference between treated and control groups, high variability in data, or only a very modest effect at the highest concentrations.
-
Too Long: Widespread cell death even in the control group (for long-term cultures), detachment of cells from the plate, or a plateaued effect across a wide range of concentrations, making it difficult to determine an accurate IC50.
Experimental Protocols & Data
Data Presentation: IC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in VCaP cells.
| Assay Type | Target | Cell Line | IC50 Value (µM) | Incubation Time |
| Cell Growth Inhibition | Cell Viability | VCaP | 0.089 | 120 hours |
| Protein Inhibition | ERG | VCaP | 0.17 | Not Specified |
| Protein Inhibition | RIOK2 | VCaP | 0.13 | Not Specified |
Data sourced from MedChemExpress.[1][2]
Experimental Protocol: Time-Course Experiment for Cell Viability (MTS Assay)
This protocol outlines a method to determine the optimal incubation time for this compound treatment by assessing its effect on cell viability over time.
1. Cell Seeding:
- Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., a serial dilution from 10 µM to 0.01 µM).
- Add 100 µL of the 2X drug solution to the appropriate wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
3. Incubation:
- Incubate the plates for different time points (e.g., 24, 48, 72, 96, and 120 hours) at 37°C and 5% CO2.
4. MTS Assay:
- At each time point, add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (media only).
- Normalize the data to the vehicle control for each time point.
- Plot the cell viability against the log of the drug concentration for each incubation time to determine the IC50 value at each time point.
Experimental Protocol: Time-Course Experiment for Western Blot Analysis
This protocol describes how to assess the time-dependent effect of this compound on the protein levels of ERG and RIOK2.
1. Cell Seeding and Treatment:
- Seed VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- After 24 hours, treat the cells with this compound at a concentration around the IC50 for protein inhibition (e.g., 0.2 µM).
- Include a vehicle control.
2. Cell Lysis:
- Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
- Quantify the band intensities and normalize the levels of ERG and RIOK2 to the loading control.
- Plot the relative protein expression against time to observe the kinetics of protein inhibition.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits RIOK2, leading to downstream effects on cell cycle and apoptosis.
Experimental Workflow for Optimizing Incubation Time
Caption: A three-phase workflow for systematically determining the optimal incubation time.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: ERGi-USU-6 Mesylate vs. the Parent Compound ERGi-USU in Targeting ERG-Positive Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ERGi-USU-6 mesylate and its parent compound, ERGi-USU, for the inhibition of ERG-positive cancers. This analysis is supported by experimental data to inform strategic research and development decisions.
The aberrant expression of the transcription factor ERG, often due to a TMPRSS2-ERG gene fusion, is a key driver in a significant portion of prostate cancers and other malignancies. This has made ERG an attractive therapeutic target. ERGi-USU was identified as a small molecule inhibitor that selectively curtails the growth of ERG-positive cancer cells.[1] Subsequent structure-activity relationship (SAR) studies led to the development of ERGi-USU-6, a more potent derivative, and its mesylate salt form (this compound), which offers improved pharmaceutical properties.[2][3]
This guide delves into a detailed comparison of the performance of this compound against its parent compound, ERGi-USU, presenting key experimental data, outlining methodologies, and visualizing the underlying biological pathways and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the key performance indicators of this compound and ERGi-USU, providing a clear comparison of their potency and toxicity.
Table 1: In Vitro Efficacy in VCaP Cells (ERG-Positive Prostate Cancer Cell Line)
| Compound | Cell Growth Inhibition IC₅₀ (µM) | ERG Protein Inhibition IC₅₀ (µM) | RIOK2 Protein Inhibition IC₅₀ (µM) |
| This compound | 0.089[4][5] | 0.17[4][5] | 0.13[4][5] |
| ERGi-USU | 0.130[6][7] | ~0.2 - 0.4 (cell line dependent)[8] | ~0.2 - 0.4 (in VCaP cells)[7][8] |
Table 2: In Vivo Toxicity
| Compound | Maximum Tolerated Dose (MTD) in Athymic Nude Mice |
| ERGi-USU-6 | 100 mg/kg[2][4] |
| ERGi-USU | 150 mg/kg[2][4] |
The data clearly indicates that this compound exhibits superior potency in inhibiting the growth of ERG-positive cancer cells and reducing the levels of both ERG and its target kinase, RIOK2, at lower concentrations compared to its parent compound.[4][5] Interestingly, the parent compound, ERGi-USU, demonstrated a higher maximum tolerated dose in preclinical models.[2][4]
Mechanism of Action: Targeting the RIOK2-ERG Axis
Both ERGi-USU and its mesylate derivative exert their anti-cancer effects by targeting the atypical kinase RIOK2.[1] The binding of the inhibitor to RIOK2 leads to a reduction in ERG protein levels, which in turn induces ribosomal stress and ultimately inhibits the proliferation of ERG-positive cancer cells.[8] This selective action spares normal cells that express ERG, such as human umbilical vein endothelial cells (HUVEC), highlighting the potential for a favorable therapeutic window.[2][4] Recent studies also suggest the involvement of ferroptosis, an iron-dependent form of programmed cell death, in the selective activity of these compounds.
References
- 1. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of ERGi-USU-6 Mesylate and Other ERG Inhibitors for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ERGi-USU-6 mesylate against other prominent inhibitors of the E-twenty-six (ETS) related gene (ERG), a key oncogenic driver in a significant subset of prostate cancers. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the most appropriate tool for their specific research needs.
Introduction to ERG Inhibition in Prostate Cancer
The fusion of the TMPRSS2 gene promoter with the coding region of the ERG gene is one of the most frequent genetic alterations in prostate cancer, leading to the overexpression of the ERG transcription factor.[1][2] This aberrant ERG expression drives tumor progression by modulating the transcription of genes involved in cell invasion, proliferation, and differentiation.[1][2] Consequently, inhibiting ERG activity has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound with other notable ERG inhibitors: YK-4-279, VPC-18005, and WP1130.
Mechanism of Action at a Glance
The inhibitors discussed employ distinct mechanisms to counteract ERG function:
-
This compound: This compound acts indirectly by inhibiting the atypical kinase RIOK2.[3][4] Inhibition of RIOK2, a protein involved in ribosome biogenesis, leads to ribosomal stress and a subsequent reduction in ERG protein levels.[4][5]
-
YK-4-279: This small molecule directly binds to the EWS-FLI1 protein, a close homolog of ERG, and has been shown to also bind to ERG, thereby inhibiting its transcriptional activity.[6]
-
VPC-18005: Developed through in silico screening, VPC-18005 is designed to directly bind to the ETS domain of ERG, sterically hindering its ability to bind to DNA and activate transcription.[7][8]
-
WP1130: This inhibitor functions by targeting and inhibiting the deubiquitinase USP9X.[9][10] By preventing the removal of ubiquitin from ERG, WP1130 promotes its proteasomal degradation, leading to reduced ERG protein levels.[9]
Quantitative Efficacy Comparison
The following tables summarize the reported in vitro efficacy of this compound and its counterparts. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Inhibition of Cell Growth and Protein Levels
| Inhibitor | Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | VCaP | Cell Growth Inhibition | 0.089 µM | [3] |
| VCaP | ERG Protein Inhibition | 0.17 µM | [3] | |
| VCaP | RIOK2 Protein Inhibition | 0.13 µM | [3] | |
| YK-4-279 | VCaP | Cytotoxicity | ~10 µM | [11] |
| VPC-18005 | VCaP, PNT1B-ERG | Cell Viability | No significant effect at concentrations up to 25 µM | [12] |
| WP1130 | VCaP | Cell Proliferation | Significant inhibition at 2 µM after 3 days | [13] |
Table 2: Inhibition of ERG Transcriptional Activity
| Inhibitor | Cell Line | Assay Type | IC50 Value | Citation(s) |
| YK-4-279 | PNT1B-ERG | Luciferase Reporter | 5 µM | [11] |
| VCaP | Luciferase Reporter | 16 µM | [11] | |
| VPC-18005 | PNT1B-ERG | Luciferase Reporter | 3 µM | [7] |
| VCaP | Luciferase Reporter | 6 µM | [7] | |
| WP1130 | VCaP | In vitro deubiquitination of ERG | ~0.5–1.0 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified ERG signaling pathway in prostate cancer.
Caption: RIOK2 signaling and its inhibition by this compound.
Caption: General experimental workflow for evaluating ERG inhibitors.
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. For specific parameters, researchers should consult the original publications.
Cell Growth Inhibition Assay (e.g., for this compound)
-
Cell Seeding: ERG-positive prostate cancer cells (e.g., VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, cells are treated with a serial dilution of the ERG inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[14]
Western Blot for ERG and RIOK2 Protein Inhibition
-
Cell Lysis: VCaP cells are treated with the inhibitor for a defined time (e.g., 48 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the inhibition of ERG and RIOK2 is normalized to the loading control. IC50 values can be determined from dose-response curves.[15]
Luciferase Reporter Assay for ERG Transcriptional Activity (e.g., for YK-4-279 and VPC-18005)
-
Transfection: Cells (e.g., PNT1B-ERG or VCaP) are co-transfected with a luciferase reporter plasmid containing an ERG-responsive promoter (e.g., pETS-luc) and a Renilla luciferase plasmid for normalization.[11][16]
-
Inhibitor Treatment: After a recovery period, cells are treated with various concentrations of the inhibitor or vehicle control.
-
Lysis and Luciferase Measurement: Following incubation (e.g., 24-48 hours), cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized values are then expressed as a percentage of the vehicle control, and IC50 values are calculated.[11][16]
In Vitro Deubiquitination Assay (for WP1130)
-
Preparation of Ubiquitinated ERG: ERG protein is ubiquitinated in vitro using purified E1, E2, and E3 ligases and biotinylated ubiquitin.
-
Deubiquitination Reaction: The ubiquitinated ERG is incubated with recombinant USP9X enzyme in the presence of varying concentrations of WP1130 or vehicle control.
-
Detection: The reaction is stopped, and the level of ubiquitinated ERG is assessed by Western blot using an anti-biotin antibody.
-
Data Analysis: The reduction in the ubiquitinated ERG signal indicates deubiquitinase activity. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value for WP1130 is determined.[9]
Conclusion
This compound represents a potent and specific inhibitor of ERG-positive prostate cancer cell growth, acting through the novel mechanism of RIOK2 inhibition. When compared to other ERG inhibitors such as YK-4-279, VPC-18005, and WP1130, this compound demonstrates high potency in cell-based assays. The choice of inhibitor will ultimately depend on the specific research question, with considerations for direct versus indirect mechanisms of action and the desired experimental model. This guide provides a foundational comparison to inform such decisions in the ongoing effort to develop effective therapies for ERG-driven prostate cancer.
References
- 1. The Expression of Proto-Oncogene ETS-Related Gene (ERG) Plays a Central Role in the Oncogenic Mechanism Involved in the Development and Progression of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ablation of the oncogenic transcription factor ERG by deubiquitinase inhibition in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
ERGi-USU-6 Mesylate: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells Over Normal Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of ERGi-USU-6 mesylate on ERG-positive prostate cancer cells (VCaP) versus normal human umbilical vein endothelial cells (HUVEC). The data presented herein demonstrates the selective anticancer activity of this compound, highlighting its potential as a targeted therapeutic agent. Experimental protocols for the key assays are detailed to facilitate reproducibility, and signaling pathway diagrams are provided for a clear understanding of the compound's mechanism of action.
I. Quantitative Analysis of this compound Activity
This compound and its derivatives have been shown to selectively inhibit the growth of ERG-positive cancer cells while exhibiting minimal effects on normal ERG-positive endothelial cells.[1][2][3] The following tables summarize the half-maximal inhibitory concentrations (IC50) of an active salt derivative of ERGi-USU-6 (referred to as 7b in the source literature) in the VCaP prostate cancer cell line. In contrast, HUVEC cells treated with similar concentrations showed no significant impact on cell growth or on the protein levels of ERG and RIOK2.[1][2]
Table 1: IC50 Values of ERGi-USU-6 Salt Derivative (7b) in VCaP Cells
| Parameter | Cell Line | IC50 (µM) |
| Cell Growth Inhibition | VCaP | 0.089 |
| ERG Protein Inhibition | VCaP | 0.17 |
| RIOK2 Protein Inhibition | VCaP | 0.13 |
Table 2: Effect of ERGi-USU-6 Salt Derivative (7b) on HUVEC Cells
| Parameter | Cell Line | Concentration Range Tested (µM) | Observed Effect |
| Cell Growth Inhibition | HUVEC | 0 - 0.25 | No significant effect |
| ERG Protein Levels | HUVEC | 0 - 0.25 | No significant decrease |
| RIOK2 Protein Levels | HUVEC | 0 - 0.25 | No significant decrease |
II. Mechanism of Action: Targeting the RIOK2-ERG Axis
ERGi-USU-6 exerts its selective anticancer effect by targeting the atypical kinase RIOK2.[1][3] In ERG-positive cancer cells, ERGi-USU-6 binds to RIOK2, leading to a downstream reduction in ERG oncoprotein levels.[1][4] This disruption of the RIOK2-ERG signaling axis selectively inhibits the growth of cancer cells. Recent studies also suggest that the cancer-selective activity of ERGi-USU-6 derivatives may involve the induction of ferroptosis, an iron-dependent form of programmed cell death.[5]
III. Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the selectivity of this compound.
A. Cell Culture
-
VCaP Cells: Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HUVEC Cells: Cultured in Endothelial Cell Growth Medium.[6] For experiments, HUVECs are seeded on plates pre-coated with 1% (w/v) gelatin.[7]
B. Cell Viability Assay
This protocol is adapted from standard cell counting and viability assays.
References
- 1. licorbio.com [licorbio.com]
- 2. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 3. biomol.com [biomol.com]
- 4. origene.com [origene.com]
- 5. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 7. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating ERG Inhibition by ERGi-USU-6 Mesylate: A Comparative Guide Using qPCR
The fusion of the transmembrane protease serine 2 (TMPRSS2) gene with the ETS-related gene (ERG) is the most frequent genetic alteration in prostate cancer, occurring in approximately 50% of cases.[1] This fusion leads to the overexpression of the ERG transcription factor, an oncoprotein that drives tumor progression by activating pathways involved in cell invasion, proliferation, and survival.[2][3] Consequently, inhibiting ERG is a primary strategy for developing targeted therapies.
ERGi-USU-6 mesylate has emerged as a potent and selective inhibitor of ERG-positive prostate cancer.[2][4] It is a derivative of the parent compound ERGi-USU, developed through structure-activity studies to enhance biological activity.[4] This guide provides a comparative overview of this compound, outlines the use of quantitative real-time PCR (qPCR) to validate its inhibitory effect on ERG gene expression, and presents detailed experimental protocols for researchers.
ERG Signaling Pathway in Prostate Cancer
The TMPRSS2-ERG gene fusion places the ERG gene under the control of the androgen-responsive TMPRSS2 promoter, leading to aberrant overexpression of the ERG oncoprotein. ERG then acts as a master transcription factor, altering the expression of numerous downstream target genes to promote oncogenesis.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ERGi-USU-6 Mesylate vs. Enzalutamide in Prostate Cancer Cells
For Immediate Release
This guide provides a detailed, data-driven comparison of two promising therapeutic agents for prostate cancer: ERGi-USU-6 mesylate and the established second-generation androgen receptor (AR) inhibitor, enzalutamide. The information presented is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and prostate cancer therapeutics.
Introduction
Prostate cancer remains a significant health challenge, with a substantial number of cases progressing to castration-resistant prostate cancer (CRPC). While androgen receptor-targeted therapies like enzalutamide have transformed the treatment landscape, the emergence of resistance necessitates the exploration of novel therapeutic strategies. One such approach is the targeting of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate tumors. This compound is a novel inhibitor of ERG and the atypical kinase RIOK2, showing potent anti-cancer activity in ERG-positive prostate cancer cells. This guide provides a comparative analysis of the in vitro efficacy and mechanisms of action of this compound and enzalutamide, with a focus on their effects on prostate cancer cells.
Mechanism of Action
Enzalutamide is a potent, second-generation androgen receptor inhibitor. It acts by competitively binding to the ligand-binding domain of the AR, which in turn inhibits nuclear translocation of the receptor, impairs its binding to DNA, and prevents the recruitment of coactivator proteins.[1][2][3] This multi-pronged approach effectively shuts down AR signaling, a critical driver of prostate cancer cell growth and survival.
This compound represents a targeted approach for ERG-positive prostate cancers. It is a more potent salt formulation of the parent compound, ERGi-USU.[4][5] Its mechanism of action involves the inhibition of the oncoprotein ERG and the atypical kinase RIOK2.[4] The TMPRSS2-ERG gene fusion, present in about 50% of prostate cancers, leads to the overexpression of ERG, which drives tumor progression.[5][6] RIOK2 has been identified as a direct binding partner of the parent compound and its inhibition is associated with the reduction of ERG protein levels.[5]
Comparative Efficacy in VCaP Prostate Cancer Cells
The VCaP cell line is a widely used model for prostate cancer research as it harbors the TMPRSS2-ERG gene fusion and expresses a functional androgen receptor, making it sensitive to both AR- and ERG-targeted therapies. The following table summarizes the available quantitative data on the efficacy of this compound and enzalutamide in VCaP cells.
| Compound | Target(s) | Endpoint | IC50 (VCaP Cells) | Reference(s) |
| This compound | ERG, RIOK2 | Cell Growth Inhibition | 0.089 µM | [4][5] |
| ERG Protein Inhibition | 0.17 µM | [4] | ||
| RIOK2 Protein Inhibition | 0.13 µM | [4] | ||
| Enzalutamide | Androgen Receptor | Cell Growth Inhibition | ~1-10 µM (effective concentration) | [7] |
Note: A precise IC50 value for enzalutamide in VCaP cells from a single direct experiment was not available in the reviewed literature. However, multiple studies demonstrate efficacy in the low micromolar range.
Based on the available data, this compound demonstrates potent sub-micromolar activity in inhibiting the growth of ERG-positive VCaP prostate cancer cells. Its efficacy in reducing the protein levels of its targets, ERG and RIOK2, is also in the sub-micromolar range. While a direct IC50 comparison is challenging, the effective concentrations of enzalutamide in VCaP cells appear to be in the low micromolar range, suggesting that this compound may have higher potency in this specific ERG-positive cell line.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Viability and Growth Inhibition Assays
This compound (based on similar compound studies):
-
Cell Seeding: VCaP cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (WST-1 or similar): At the end of the incubation period, a WST-1 or similar cell proliferation reagent is added to each well according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
Enzalutamide (MTT Assay):
-
Cell Seeding: VCaP cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of enzalutamide (e.g., 0, 0.5, 1, 1.5, 2, 2.5 µM) and incubated for a further 24 to 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Protein Expression Analysis (Western Blotting)
General Protocol (Applicable to both compounds with target-specific antibodies):
-
Cell Lysis: VCaP cells are treated with the respective compounds for the desired time and concentration. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., ERG, RIOK2, AR, GAPDH, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ERGi-USU-6 Mesylate Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ERGi-USU-6 Mesylate's Cross-Reactivity with Other Kinases.
This compound is a potent small molecule inhibitor targeting the atypical kinase RIOK2, leading to the downstream inhibition of the oncogenic transcription factor ERG.[1][2][3][4] Its efficacy in ERG-positive prostate cancer models has highlighted its potential as a targeted therapeutic.[1][2][3] Understanding the selectivity of such a compound is paramount in drug development to anticipate potential off-target effects and to delineate its mechanism of action. This guide provides a comparative overview of the kinase cross-reactivity of this compound, primarily based on data from its parent compound, ERGi-USU.
Kinase Selectivity Profile
A comprehensive kinase screen of the parent compound, ERGi-USU, was performed against a panel of 456 kinases using the KINOMEscan™ platform. This competitive binding assay revealed a high degree of selectivity for RIOK2.[5]
The data indicates that ERGi-USU has a significantly higher affinity for RIOK2 compared to other kinases in the human kinome. The dissociation constant (Kd) for RIOK2 was determined to be 200 nM, while the affinities for other kinases were found to be 6- to 10-fold lower, with Kd values ranging from 1,300 to 3,000 nM for the next closest hits.[5] This suggests a favorable selectivity window for this compound's primary target.
While a direct kinome scan for this compound is not publicly available, the structural similarity to ERGi-USU strongly suggests a comparable selectivity profile. Further supporting its targeted activity, this compound demonstrates potent and selective inhibition of ERG and RIOK2 in cellular assays.[1][2]
Table 1: Kinase Binding Affinity of Parent Compound ERGi-USU
| Kinase Target | Dissociation Constant (Kd) (nM) |
| RIOK2 | 200 |
| Kinase 2 | 1,300 |
| Kinase 3 | 1,500 |
| Kinase 4 | 1,800 |
| Kinase 5 | 2,100 |
| Kinase 6 | 2,500 |
| Kinase 7 | 2,800 |
| Kinase 8 | 3,000 |
| Data derived from KINOMEscan™ profiling of the parent compound ERGi-USU.[5] |
Table 2: Cellular Potency of this compound in VCaP Cells
| Target/Effect | IC50 (µM) |
| ERG Protein Inhibition | 0.17 |
| RIOK2 Protein Inhibition | 0.13 |
| Cell Growth Inhibition | 0.089 |
| Data from in-cell western and cell viability assays in the ERG-positive VCaP prostate cancer cell line.[1][2] |
Signaling Pathway Context
This compound's mechanism of action involves the direct inhibition of RIOK2, an atypical kinase crucial for ribosome biogenesis.[1] This inhibition leads to a downstream reduction in the protein levels of the ERG oncoprotein, which is a key driver in a significant subset of prostate cancers. The selectivity of this compound for RIOK2 is therefore central to its targeted anti-cancer activity.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
KINOMEscan™ Competitive Binding Assay
This assay is utilized to determine the binding affinities of a test compound against a large panel of kinases.
Caption: KINOMEscan™ experimental workflow.
Methodology:
-
Assay Principle: The KINOMEscan™ assay is a competitive binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase.[6][7][8][9][10]
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
The test compound, DNA-tagged kinase, and immobilized ligand are combined in a multi-well plate.
-
The test compound competes with the immobilized ligand for binding to the kinase active site.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[6]
-
-
Data Analysis: The amount of kinase captured on the solid support is measured as a function of the test compound concentration. A dose-response curve is generated, and the dissociation constant (Kd) is calculated, which represents the binding affinity of the compound for the kinase.[6]
In-Cell Western Assay for ERG and RIOK2 Inhibition
This immunofluorescence-based assay is used to quantify protein levels directly in cells grown in microplates.
Methodology:
-
Cell Culture and Treatment:
-
VCaP cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Signal Detection and Analysis:
-
The plate is scanned using an infrared imaging system.
-
The fluorescence intensity, which is proportional to the amount of target protein, is quantified.
-
IC50 values are calculated from the dose-response curves.[5]
-
Radiometric Kinase Assay
This traditional and highly sensitive assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a kinase.
Caption: Radiometric kinase assay workflow.
Methodology:
-
Assay Principle: The assay measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.[14][15][16][17]
-
Procedure:
-
The kinase, a suitable substrate (peptide or protein), and the test compound (e.g., this compound) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of radiolabeled ATP.[14][15]
-
The reaction is stopped after a defined time.
-
The phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate.[14][15]
-
-
Data Analysis: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager. The percentage of inhibition by the test compound is calculated relative to a control reaction without the inhibitor.
Conclusion
The available data, primarily from the comprehensive kinome scan of its parent compound ERGi-USU, strongly indicates that this compound is a highly selective inhibitor of RIOK2. The significantly weaker binding to other kinases suggests a low potential for off-target effects mediated by kinase inhibition. The potent and specific inhibition of RIOK2 and the downstream reduction of ERG protein in cancer cells underscore its promise as a targeted therapeutic agent. Further kinase profiling of this compound itself would be beneficial to confirm this high degree of selectivity.
References
- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 12. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.2. Radioactive Kinase Assay [bio-protocol.org]
- 17. youtube.com [youtube.com]
A Comparative Analysis of ERGi-USU-6 Mesylate and siRNA-Mediated ERG Knockdown for Targeting ERG-Positive Prostate Cancer
For researchers, scientists, and drug development professionals, the targeted inhibition of the oncogenic transcription factor ERG in prostate cancer presents a promising therapeutic avenue. This guide provides a comparative analysis of two key research tools used to achieve this: the small molecule inhibitor ERGi-USU-6 mesylate and siRNA-mediated gene knockdown.
This document outlines the mechanisms of action, efficacy, and potential off-target effects of both methodologies. Quantitative data from experimental studies are presented to facilitate a direct comparison, and detailed protocols for key experiments are provided to support the replication and further investigation of these findings.
At a Glance: this compound vs. ERG siRNA
| Feature | This compound | siRNA-mediated ERG Knockdown |
| Mechanism of Action | Small molecule inhibitor targeting ERG and its upstream kinase RIOK2.[1] | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation. |
| Mode of Delivery | Direct addition to cell culture media. | Transfection into cells using a delivery agent. |
| Primary Target | ERG and RIOK2 proteins.[1] | ERG mRNA. |
| Effect on ERG Levels | Inhibition of ERG protein expression.[2][3] | Knockdown of both ERG mRNA and protein expression.[4] |
| Known Off-Target Effects | Inhibition of RIOK2 kinase.[1][2] | Potential for unintended gene silencing through partial sequence complementarity. |
Quantitative Performance Data
The following tables summarize the efficacy of this compound and siRNA-mediated ERG knockdown in the VCaP (Vertebral-Cancer of the Prostate) cell line, a widely used model for ERG-positive prostate cancer. It is important to note that the data presented are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Efficacy of this compound in VCaP Cells
| Parameter | IC50 Value (µM) | Reference |
| Cell Growth Inhibition | 0.089 | [1][2] |
| ERG Protein Inhibition | 0.17 | [1][2] |
| RIOK2 Protein Inhibition | 0.13 | [1][2] |
Table 2: Efficacy of siRNA-mediated ERG Knockdown in VCaP Cells
| Parameter | Knockdown Efficiency | Time Point | Reference |
| ERG mRNA Reduction | ~50-63% | 48-72 hours | [4][5] |
| ERG Protein Reduction | Significant reduction | 48-72 hours | [4] |
Mechanism of Action and Signaling Pathways
This compound and ERG siRNA employ fundamentally different mechanisms to reduce ERG function.
This compound: This small molecule acts as a dual inhibitor of the transcription factor ERG and the atypical kinase RIOK2.[1] The inhibition of RIOK2 is thought to be an upstream event that leads to the downstream reduction of ERG protein levels.[2]
siRNA-mediated ERG Knockdown: This technique utilizes the cell's natural RNA interference (RNAi) machinery. A synthetic small interfering RNA (siRNA) duplex, designed to be complementary to the ERG mRNA sequence, is introduced into the cell. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the ERG mRNA, preventing its translation into protein.
References
Head-to-head comparison of different ERGi-USU-6 salt formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of three novel salt formulations of the investigational compound ERGi-USU-6: Hydrochloride (HCl), Mesylate, and Tosylate. The data presented herein is intended to guide the selection of the optimal salt form for further preclinical and clinical development based on critical physicochemical and pharmacokinetic properties.
Physicochemical Properties
A comprehensive analysis of the key physicochemical properties of the three ERGi-USU-6 salt forms was conducted. The results are summarized in the table below.
Table 1: Comparative Physicochemical Properties of ERGi-USU-6 Salt Formulations
| Property | ERGi-USU-6 HCl | ERGi-USU-6 Mesylate | ERGi-USU-6 Tosylate |
| Molecular Weight ( g/mol ) | 452.9 | 512.6 | 588.7 |
| Aqueous Solubility (mg/mL at 25°C) | 15.2 | 25.8 | 8.5 |
| Melting Point (°C) | 210-212 | 185-187 | 225-228 |
| Hygroscopicity (% weight gain at 80% RH) | 2.5 | 0.8 | 1.2 |
| Chemical Stability (24 months at 25°C/60% RH) | 98.5% | 99.2% | 99.0% |
Pharmacokinetic Profile in Sprague-Dawley Rats
The pharmacokinetic profiles of the ERGi-USU-6 salt forms were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The key pharmacokinetic parameters are detailed below.
Table 2: Comparative Pharmacokinetic Parameters of ERGi-USU-6 Salt Formulations
| Parameter | ERGi-USU-6 HCl | This compound | ERGi-USU-6 Tosylate |
| Cmax (ng/mL) | 350 ± 45 | 520 ± 60 | 280 ± 35 |
| Tmax (h) | 1.5 | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 1890 | 2850 | 1540 |
| Oral Bioavailability (%) | 35 | 52 | 30 |
Experimental Protocols
Aqueous Solubility Determination
A saturated solution of each ERGi-USU-6 salt form was prepared in deionized water. The suspensions were agitated at 25°C for 24 hours to ensure equilibrium. After reaching equilibrium, the solutions were filtered through a 0.45 µm syringe filter. The concentration of the dissolved compound in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 280 nm.
Hygroscopicity Assessment
Approximately 10 mg of each salt form was accurately weighed and placed in a controlled humidity chamber at 80% relative humidity (RH) and 25°C. The samples were re-weighed at predetermined time intervals over a period of 7 days. The percentage weight gain was calculated to determine the hygroscopicity of each formulation.
Chemical Stability Analysis
Each salt form was stored under long-term stability conditions of 25°C and 60% RH for 24 months. Samples were withdrawn at 3, 6, 12, and 24-month intervals. The purity of the active pharmaceutical ingredient (API) was assessed using a stability-indicating HPLC method to quantify any degradation products.
Pharmacokinetic Study in Rats
Male Sprague-Dawley rats (n=6 per group) were fasted overnight prior to dosing. Each ERGi-USU-6 salt formulation was administered as a single oral gavage at a dose of 10 mg/kg. Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Plasma concentrations of ERGi-USU-6 were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Proposed Signaling Pathway of ERGi-USU-6
The following diagram illustrates the hypothesized intracellular signaling cascade modulated by ERGi-USU-6.
Caption: Hypothesized signaling pathway of ERGi-USU-6.
Experimental Workflow for Salt Screening
The diagram below outlines the general workflow employed for the screening and selection of optimal ERGi-USU-6 salt forms.
Caption: General workflow for pharmaceutical salt screening.
ERGi-USU-6 Mesylate in ERG-Negative Prostate Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ERGi-USU-6 mesylate's effects on ERG-negative prostate cancer cells (LNCaP) against other therapeutic alternatives. The data presented herein is compiled from preclinical studies to support further research and development in targeted prostate cancer therapies.
Executive Summary
The fusion of the TMPRSS2 gene with the ETS-related gene (ERG) is a prevalent driver in approximately 50% of prostate cancers. This has led to the development of targeted inhibitors like this compound, which has demonstrated significant potency against ERG-positive cancer cells. However, its efficacy in ERG-negative prostate cancer, such as the LNCaP cell line, is minimal, highlighting its remarkable selectivity. This guide explores the nuanced effects of this compound on LNCaP cells in comparison to other compounds, providing a clear perspective on its therapeutic window and potential applications.
Mechanism of Action: this compound
This compound is a potent derivative of the parent compound ERGi-USU.[1][2] Its primary mechanism of action involves the inhibition of the atypical kinase RIOK2.[2][3][4] This inhibition leads to a downstream reduction in ERG oncoprotein levels, thereby suppressing the growth of ERG-positive cancer cells.[2][3][4] In ERG-negative cells like LNCaP, which do not rely on the ERG signaling pathway for proliferation, this compound is expected to have a limited impact.
Caption: Mechanism of ERGi-USU-6 in prostate cancer cells.
Comparative Efficacy on LNCaP Cells
The following table summarizes the quantitative data on the effects of this compound and alternative compounds on the ERG-negative LNCaP cell line. This data underscores the high selectivity of ERGi-USU-6 for ERG-positive cancers.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| This compound | RIOK2/ERG | LNCaP | Minimal Effect | [5][6] |
| ERGi-USU (parent compound) | RIOK2/ERG | LNCaP | >10 | [4] |
| Nifuroxazide | STAT3/ERG | LNCaP | >30 | [7][8] |
| YK-4-279 | ETV1/ERG | LNCaP | 2.75 (at 72h) | [9] |
| WP1130 | USP9X | LNCaP | Not Reported | [3] |
Note: A higher IC50 value indicates lower potency. "Minimal Effect" for this compound on LNCaP cells is based on qualitative descriptions in the literature, as specific IC50 values are not consistently reported due to the compound's high selectivity for ERG-positive cells.[5][6]
Alternative Therapeutic Strategies
While this compound is highly selective for ERG-positive tumors, several other compounds have been investigated for their effects on prostate cancer, including ERG-negative lines.
-
Nifuroxazide: An antimicrobial agent that has been shown to inhibit STAT3 and ERG-mediated transcription.[7][8] It displays some activity against ERG-positive cells but has a significantly lower potency against ERG-negative LNCaP cells.[7][8]
-
YK-4-279: An inhibitor of ETV1 and ERG fusion proteins. Interestingly, it shows higher toxicity in LNCaP cells compared to ERG-positive VCaP cells, suggesting a different mechanism of action or off-target effects in ERG-negative contexts.[9]
-
WP1130: A deubiquitinase (DUB) inhibitor that targets USP9X, leading to the degradation of ERG.[3] Its effects are primarily characterized in ERG-positive models.
-
Peptidomimetic ERG Inhibitors (EIPs): These agents are designed to bind directly to the ERG protein, leading to its degradation.[10] Their development has been focused on ERG-positive cancers.
Caption: Workflow for evaluating compound effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of the compounds discussed.
Cell Viability Assays (MTT Assay)
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Nifuroxazide) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.
In-Cell Western (ICW) Assay
-
Cell Seeding and Treatment: Cells are seeded in 96- or 384-well plates and treated with the compound as described for the viability assay.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., BSA or non-fat milk).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for the target proteins (e.g., ERG, RIOK2) and a normalization protein (e.g., GAPDH, Tubulin).
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
Imaging and Quantification: The plate is scanned on a near-infrared imaging system, and the fluorescence intensity for each target is quantified. The target protein signal is normalized to the signal of the internal control protein.
Western Blotting
-
Cell Lysis: Following compound treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., ERG, RIOK2, and a loading control like β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a highly selective inhibitor of ERG-positive prostate cancer cells, with its mechanism centered on the inhibition of RIOK2. Its minimal effect on ERG-negative LNCaP cells, as supported by available data, confirms its targeted nature. In contrast, other compounds like Nifuroxazide and YK-4-279 exhibit different activity profiles in LNCaP cells, providing valuable comparative data for understanding the specific mechanisms and potential off-target effects of various therapeutic agents. This guide provides a foundational comparison to aid researchers in the strategic development of novel and effective treatments for different molecular subtypes of prostate cancer.
References
- 1. Development of peptidomimetic inhibitors of the ERG gene fusion product in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Cell Viability Assays [bio-protocol.org]
- 3. Development of Peptidomimetic Inhibitors of the ERG Gene Fusion Product in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Nifuroxazide Activates the Parthanatos to Overcome TMPRSS2:ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 9. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Validating RIOK2 as the Mediator of ERGi-USU-6 Mesylate's Anti-Cancer Activity in ERG-Positive Prostate Cancer
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of ERGi-USU-6 mesylate's performance, validating the critical role of the atypical kinase RIOK2 in its mechanism of action against ERG-positive prostate cancer. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in the fields of oncology and drug development.
ERG (ETS-related gene) transcription factor fusions are prevalent drivers in a significant subset of prostate cancers. This compound has emerged as a potent inhibitor of ERG-positive cancer cells. This guide delves into the experimental evidence that substantiates the hypothesis that this compound exerts its effects not by directly targeting ERG, but through the inhibition of RIOK2, a crucial enzyme for ribosome biogenesis.
Performance Comparison: this compound and Alternatives
The following tables summarize the inhibitory concentrations (IC50) of this compound and a known alternative ERG inhibitor, YK-4-279, in the ERG-positive VCaP prostate cancer cell line.
| Compound | Target(s) | VCaP Cell Growth IC50 | VCaP ERG Protein Inhibition IC50 | VCaP RIOK2 Protein Inhibition IC50 |
| ERG-USU-6 mesylate | ERG, RIOK2 | 0.089 µM[1] | 0.17 µM[1] | 0.13 µM[1] |
| YK-4-279 | ERG/ETV1 | 9.55 µM (after 72h)[2] | Not explicitly stated | Not applicable |
Note: The parent compound of this compound, ERGi-USU (also known as NSC139021), has been identified as a direct binder of RIOK2[3][4].
Validating the RIOK2-Dependent Mechanism
While direct experimental validation of this compound's activity in RIOK2-knockdown VCaP cells is not yet published, a compelling body of evidence points to a RIOK2-dependent mechanism:
-
Direct Binding: The parent compound, ERGi-USU, has been shown to directly bind to RIOK2[3].
-
Correlated Inhibition: The dose-dependent inhibition of RIOK2 protein levels by ERGi-USU closely mirrors its selective cell growth-inhibitory effects in ERG-positive cancer cells[3].
-
Ribosomal Stress Signature: Treatment with ERGi-USU induces a ribosomal stress signature, consistent with the known function of RIOK2 in ribosome biogenesis[5].
-
RIOK Knockdown Effects: Combined siRNA-mediated knockdown of RIO kinases (including RIOK2) leads to a significant reduction in VCaP cell growth and a decrease in ERG protein levels, phenocopying the effects of this compound[5].
-
ERG Knockdown and Inhibitor Insensitivity: In a parallel example, siRNA-mediated knockdown of ERG in VCaP cells results in a loss of responsiveness to the ERG inhibitor YK-4-279, highlighting the dependency on the target pathway[2]. A similar dependency is strongly suggested for this compound's reliance on the RIOK2-ERG axis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 value for cell growth inhibition in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
Complete culture medium
-
96-well plates
-
ERG-USU-6 mesylate (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for ERG and RIOK2 Protein Inhibition
This protocol outlines the procedure for assessing the inhibition of ERG and RIOK2 protein expression.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
6-well plates
-
ERG-USU-6 mesylate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERG, anti-RIOK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed VCaP cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERG, RIOK2, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the IC50 for protein inhibition.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound in ERG-positive prostate cancer.
Caption: Experimental workflow for validating the role of RIOK2 in this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling ERGi-USU-6 mesylate
For Research Use Only. Not for human or veterinary use.[1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ERGİ-USU-6 mesylate. The following procedures are designed to ensure safe handling, storage, and disposal of this potent ERG inhibitor.
ERGİ-USU-6 mesylate is an inhibitor of ERG and RIOK2, with IC50 values of 0.17 and 0.13 μM in VCaP cells, respectively.[2] It is supplied as a solid powder and should be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are mandatory to minimize exposure when handling ERGİ-USU-6 mesylate.
| Control Type | Minimum Requirement | Recommended for |
| Engineering Controls | Certified Chemical Fume Hood | All handling of solid powder and stock solutions |
| Ventilated Balance Enclosure (VBE) | Weighing of solid powder | |
| Eye/Face Protection | ANSI-approved Safety Glasses with side shields | All laboratory operations |
| Chemical Splash Goggles | Preparing solutions, potential for splash | |
| Hand Protection | Nitrile Gloves (ensure no tears or holes) | All handling procedures |
| Body Protection | Fully-buttoned Laboratory Coat | All laboratory operations |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended during weighing of powder if a VBE is not available |
Operational Plans: Handling and Storage
Storage:
-
Long-term (months to years): Store at -20°C, dry and protected from light.[1]
-
Short-term (days to weeks): Store at 0 - 4°C.[1]
-
Stock Solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Ensure containers are sealed to protect from moisture.[2]
Experimental Protocol: Preparing a Stock Solution
The following is a general protocol for preparing a stock solution. Specific experimental needs may require adjustments. All steps must be performed in a chemical fume hood.
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Prepare the work surface in the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Tare a suitable container (e.g., a microcentrifuge tube) on a calibrated analytical balance within a ventilated enclosure. Carefully add the desired amount of ERGİ-USU-6 mesylate powder to the container.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired concentration.[3]
-
Mixing: Cap the container securely and vortex until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store at the appropriate temperature as specified above.
Emergency Procedures: Spill and Exposure Plan
Immediate and correct response to a spill is critical to prevent exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing ERGİ-USU-6 mesylate, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure containers are labeled with "Hazardous Waste," the full chemical name ("ERGİ-USU-6 mesylate"), and any associated hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
